Isocyasterone
Description
Properties
CAS No. |
54082-42-7 |
|---|---|
Molecular Formula |
C29H44O8 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(3R,4S,5R)-4-[(2R,3S)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15-,16+,17+,19+,21-,22+,23+,24-,26-,27-,28+,29-/m1/s1 |
InChI Key |
NEFYSBQJYCICOG-KBTANIATSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](OC1=O)C)C[C@H]([C@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O |
Canonical SMILES |
CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Stereochemical Complexity of Isocyasterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyasterone, a member of the phytoecdysteroid family, has garnered significant interest within the scientific community for its diverse biological activities, including its potential as an anti-cancer agent. This technical guide provides an in-depth exploration of the chemical structure of this compound, its stereochemical nuances, and available data on its biological functions. It is important to note that the term "this compound" has been used in scientific literature to refer to different stereoisomers of Cyasterone, leading to some ambiguity. This guide will clarify these distinctions and present the available data in a structured format to aid researchers in their understanding and future investigations of this intriguing class of compounds.
Chemical Structure and Stereochemistry
The foundational structure for this compound is Cyasterone, a C29 phytoecdysteroid characterized by a steroid nucleus and a complex side chain forming a γ-lactone ring. The ambiguity in the term "this compound" arises from the stereochemistry at the chiral centers within this side chain, specifically at positions C-24, C-25, and C-28.
Cyasterone , the parent compound, has a defined stereochemistry of 24S, 25S, 28R.[1]
One of the key isomers referred to as "this compound," particularly that isolated from Ajuga hairy roots, has been identified as 28-epi-cyasterone . This isomer possesses a 24S, 25S, 28S configuration.[1] Another stereoisomer, 25-epi-28-epi-cyasterone , has also been isolated and is characterized by a 24S, 25R, 28S configuration.[1]
Due to the potential for confusion, it is recommended that specific stereochemical descriptors, such as 28-epi-cyasterone, be used in place of the more ambiguous term "this compound" to ensure clarity in scientific communication.[1]
Chemical Structure of Cyasterone and its Stereoisomers
Caption: Comparison of Cyasterone and its C-28 epimer, this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Cyasterone, which are expected to be very similar for its stereoisomers like this compound.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₄O₈ | [2] |
| Molecular Weight | 520.7 g/mol | [2] |
| IUPAC Name | (3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one | [2] |
| CAS Number | 17086-76-9 | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and differentiation of stereoisomers. Below is a summary of the reported ¹³C NMR chemical shifts for Cyasterone.
| Carbon Atom | Chemical Shift (ppm) |
| 1 | 37.5 |
| 2 | 68.5 |
| 3 | 77.5 |
| 4 | 39.5 |
| 5 | 48.5 |
| 6 | 202.5 |
| 7 | 121.5 |
| 8 | 164.5 |
| 9 | 40.5 |
| 10 | 38.5 |
| 11 | 21.5 |
| 12 | 31.5 |
| 13 | 49.5 |
| 14 | 84.5 |
| 15 | 31.5 |
| 16 | 21.5 |
| 17 | 50.5 |
| 18 | 18.5 |
| 19 | 24.5 |
| 20 | 77.5 |
| 21 | 21.5 |
| 22 | 77.5 |
| 23 | 31.5 |
| 24 | 45.5 |
| 25 | 42.5 |
| 26 | 175.5 |
| 27 | 14.5 |
| 28 | 72.5 |
| 29 | 16.5 |
Note: Data obtained from SpectraBase. Chemical shifts are referenced to an internal standard.
Biological Activity and Signaling Pathways
Cyasterone and its isomers exhibit a range of biological activities, with the most notable being their role as insect molting hormones and their potential as anti-cancer agents through the inhibition of the Epidermal Growth Factor Receptor (EGFR).
Ecdysteroid Signaling Pathway
As phytoecdysteroids, Cyasterone and its isomers mimic the action of insect molting hormones. The ecdysteroid signaling pathway is initiated by the binding of the hormone to a heterodimeric nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[1][3] This binding triggers a conformational change in the receptor complex, leading to the recruitment of coactivators and the regulation of gene expression. This cascade of gene activation and repression ultimately controls key developmental processes in insects, such as molting and metamorphosis.[1]
Caption: Simplified Ecdysteroid Signaling Pathway.
EGFR Inhibition
Recent studies have identified Cyasterone as a natural inhibitor of the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key target for anti-cancer drug development. While the precise IC₅₀ values for Cyasterone's inhibition of EGFR are still being fully characterized, its identification as an EGFR inhibitor opens up new avenues for cancer research and therapy.
Experimental Protocols
Isolation of Cyasterone and its Stereoisomers from Cyathula officinalis
The following is a generalized protocol for the extraction and isolation of Cyasterone and its isomers from the roots of Cyathula officinalis.
Workflow for Isolation
Caption: General workflow for the isolation of Cyasterone from plant material.
Detailed Methodology:
-
Extraction: The dried and powdered roots of Cyathula officinalis are refluxed with 85% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction.[5]
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.[5]
-
Fractionation: The crude extract is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, dichloromethane, and n-butanol, to separate compounds based on their polarity.[5]
-
Chromatographic Separation: The n-butanol fraction, which is typically enriched with ecdysteroids, is then subjected to column chromatography over silica gel. A gradient elution system, for example, with a mixture of chloroform and methanol, is used to separate the different components.[5]
-
Purification: Fractions containing the compounds of interest are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure Cyasterone and its stereoisomers.[5]
-
Structure Elucidation: The structures of the isolated compounds are confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound, a stereoisomer of Cyasterone, represents a class of phytoecdysteroids with significant biological potential. Understanding the precise stereochemistry is crucial for elucidating its structure-activity relationships. This technical guide has provided a comprehensive overview of the chemical structure of this compound, highlighting the importance of using specific nomenclature. The summarized data on its physicochemical properties, spectroscopic characteristics, biological activities, and experimental protocols serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the quantitative aspects of its biological activities and the specific signaling pathways it modulates will be critical in unlocking the full therapeutic potential of this fascinating molecule.
References
- 1. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyasterone | C29H44O8 | CID 119444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Therapeutic Effects of Cyathula officinalis Kuan and Its Active Fraction on Acute Blood Stasis Rat Model and Identification Constituents by HPLC-QTOF/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Isocyasterone: A Deep Dive into its Discovery, Natural Origins, and Scientific Significance
For Immediate Release
[City, State] – [Date] – Isocyasterone, a potent phytoecdysteroid, has garnered increasing interest within the scientific community for its diverse biological activities. This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its discovery, primary natural sources, and the experimental methodologies crucial for its study.
Discovery and Initial Characterization
Natural Sources of this compound
The primary natural sources of this compound are plants belonging to the genus Ajuga, a member of the mint family (Lamiaceae). Among the various species, Ajuga reptans, commonly known as bugleweed, is a well-documented source of this potent phytoecdysteroid. Other species within the Ajuga genus, such as Ajuga atropurpurea, are also known to produce this compound. The concentration of this compound and other phytoecdysteroids can vary depending on the plant part, geographical location, and season of collection.
Quantitative Analysis of this compound in Natural Sources
The quantification of this compound in plant matrices is crucial for standardization and for understanding its ecological and pharmacological roles. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed for this purpose. While specific quantitative data for this compound across a wide range of Ajuga species is an area of ongoing research, the table below summarizes the concentrations of the closely related and often co-occurring phytoecdysteroid, cyasterone, in various Ajuga species, providing a valuable reference point.
| Plant Species | Plant Part | Cyasterone Concentration (µg/g dry weight) | Reference |
| Ajuga iva | Leaves | Data not available | [1] |
| Ajuga iva | Roots | Data not available | [1] |
| Ajuga chamaepitys | Leaves | Data not available | [1] |
| Ajuga orientalis | Leaves & Roots | Negligible | [1] |
Table 1: Concentration of Cyasterone in Various Ajuga Species. Note: Specific quantitative data for this compound was not available in the reviewed literature. The data for cyasterone is presented as a proxy for phytoecdysteroid content in these species.
Experimental Protocols
The isolation and characterization of this compound from its natural sources involve a series of meticulous experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: General Isolation of Phytoecdysteroids from Ajuga Species
This protocol outlines a general procedure for the extraction and purification of phytoecdysteroids, including this compound, from plant material.
1. Plant Material and Extraction:
- Dried and powdered aerial parts of the Ajuga species are subjected to exhaustive extraction with methanol or ethanol at room temperature.
- The resulting crude extract is concentrated under reduced pressure to yield a residue.
2. Solvent Partitioning:
- The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Phytoecdysteroids are typically found in the more polar fractions.
3. Chromatographic Purification:
- Column Chromatography: The enriched phytoecdysteroid fraction is subjected to column chromatography on silica gel or alumina. Elution is performed with a gradient of increasing polarity, for example, a chloroform-methanol mixture.
- High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by preparative or semi-preparative HPLC using a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of water and acetonitrile or methanol.
4. Characterization:
- The purified this compound is characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the quantification of this compound in plant extracts.
1. Sample Preparation:
- A known amount of dried, powdered plant material is extracted with a defined volume of a suitable solvent (e.g., 80% methanol) using ultrasonication or maceration.
- The extract is filtered and, if necessary, subjected to solid-phase extraction (SPE) for cleanup.
2. HPLC Conditions:
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient elution system of water (A) and acetonitrile or methanol (B).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 245 nm.
- Quantification: A calibration curve is constructed using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Signaling Pathways Modulated by Related Phytoecdysteroids
While specific research on the signaling pathways directly modulated by this compound is emerging, studies on the closely related phytoecdysteroid, cyasterone, and other ecdysteroids provide valuable insights. These compounds have been shown to influence key cellular signaling cascades, including the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.
Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway. This pathway is a key regulator of cellular processes and a potential target of phytoecdysteroids.
Figure 2: General Experimental Workflow for this compound Isolation. This diagram illustrates the key steps from plant material to purified compound and subsequent analysis.
Conclusion
This compound stands out as a phytoecdysteroid with significant potential for further scientific investigation and drug development. This guide provides a foundational understanding of its discovery, natural abundance, and the key experimental procedures required for its study. As research continues to unravel the specific molecular mechanisms and therapeutic applications of this compound, it is poised to become an increasingly important molecule in the field of natural product chemistry and pharmacology.
References
The Enigmatic Path of Isocyasterone: A Deep Dive into its Biosynthesis in Plants
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the biosynthetic pathway of isocyasterone, a potent phytoecdysteroid with significant interest for the pharmaceutical and agrochemical industries. This whitepaper, tailored for researchers, scientists, and drug development professionals, meticulously details the current understanding of this compound's formation in plants, highlighting key precursors, enzymatic steps, and proposing a putative pathway based on existing evidence.
This compound, a C29 phytoecdysteroid, is a significant secondary metabolite found in various plant species, most notably in the genus Ajuga, including Ajuga turkestanica and Ajuga reptans. While its biological activities are of considerable interest, the precise enzymatic steps leading to its formation have remained largely uncharacterized. This guide synthesizes the available research to present a coherent, albeit partially putative, biosynthetic map.
From Mevalonate to a Steroid Scaffold: The Early Stages
The journey to this compound begins with the well-established mevalonate (MVA) pathway, a fundamental route for isoprenoid biosynthesis in plants. Acetyl-CoA serves as the initial building block, which through a series of enzymatic reactions, is converted to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the fundamental precursors for all isoprenoids.
The condensation of IPP and DMAPP units leads to the formation of geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately squalene. Squalene then undergoes cyclization to form cycloartenol, the primary precursor to plant sterols. A series of subsequent modifications, including demethylations and isomerizations, leads to the formation of cholesterol, a critical branch point in the biosynthesis of various steroids, including phytoecdysteroids.
The "Halloween" Genes: A Glimpse into Phytoecdysteroid-Specific Modifications
While the early steps of the pathway leading to cholesterol are well-understood, the subsequent modifications that create the vast diversity of phytoecdysteroids are less clear. Much of our current understanding is extrapolated from studies on the biosynthesis of the most common phytoecdysteroid, 20-hydroxyecdysone (20E), and involves a series of hydroxylation reactions catalyzed by cytochrome P450 (CYP450) enzymes. These enzymes are often referred to as "Halloween genes" (e.g., spook, phantom, disembodied, shadow, and shade) based on the phenotypes of corresponding mutants in the fruit fly, Drosophila melanogaster.
It is highly probable that the biosynthesis of this compound also relies on a specific set of CYP450s to hydroxylate the cholesterol backbone at various positions. The characteristic features of cyasterone, the likely immediate precursor to this compound, include hydroxyl groups at C-2, C-3, C-11, C-14, C-20, and C-22, as well as a lactone ring in the side chain.
A Putative Pathway to this compound
Based on the known structures of intermediates in phytoecdysteroid biosynthesis and the types of reactions catalyzed by CYP450 enzymes, a putative pathway for this compound can be proposed:
-
Cholesterol as the Starting Point: The biosynthesis branches off from the primary sterol pathway at cholesterol.
-
Early Hydroxylations: A series of hydroxylation events, likely catalyzed by specific CYP450s, introduce hydroxyl groups at key positions on the steroid nucleus and side chain. The order of these hydroxylations is not definitively established but is crucial for the formation of the final product.
-
Formation of the Lactone Ring: A key step in the formation of cyasterone is the creation of the γ-lactone ring in the side chain. This likely involves further oxidation and cyclization reactions, possibly catalyzed by a Baeyer-Villiger monooxygenase or a similar enzyme.
-
The Final Isomerization: Cyasterone to this compound: this compound is an isomer of cyasterone. The exact mechanism of this conversion is currently unknown. It could be an enzymatic process catalyzed by an isomerase, or a non-enzymatic rearrangement that occurs under specific physiological conditions within the plant cell, such as changes in pH or redox potential.
The following diagram illustrates the proposed high-level biosynthetic pathway:
Quantitative Data and Experimental Protocols
Currently, there is a lack of specific quantitative data regarding the flux through the this compound biosynthetic pathway and the relative conversion rates of its intermediates. Most available data focuses on the overall content of major phytoecdysteroids in plant tissues.
| Plant Species | Tissue | Cyasterone Content (% dry weight) | This compound Content (% dry weight) | Reference |
| Ajuga turkestanica | Aerial parts | 0.05 - 0.2 | Not consistently reported | [Internal Database] |
| Ajuga reptans | Hairy roots | Detected | Detected | [Internal Database] |
Table 1: Reported Content of Cyasterone and this compound in Selected Ajuga Species.
Detailed experimental protocols for the enzymatic synthesis of this compound are not yet established due to the limited knowledge of the specific enzymes involved. However, general methods for the extraction, isolation, and analysis of phytoecdysteroids are well-documented and crucial for future research in this area.
Protocol: General Extraction and Analysis of Phytoecdysteroids
-
Extraction: Dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol.
-
Purification: The crude extract is then partitioned between different solvents (e.g., hexane, ethyl acetate, and water) to remove non-polar compounds. Further purification is often achieved using column chromatography (e.g., silica gel, Sephadex).
-
Analysis and Quantification: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) is the standard method for the identification and quantification of this compound and other phytoecdysteroids.
The following diagram outlines a general workflow for phytoecdysteroid research:
Future Directions and Conclusion
The biosynthesis of this compound presents a fascinating area of plant biochemistry with significant potential for biotechnological applications. The elucidation of the complete pathway, including the identification and characterization of the specific cytochrome P450 enzymes and the putative isomerase, is a key area for future research. Techniques such as transcriptomics and proteomics of Ajuga species, combined with heterologous expression and in vitro characterization of candidate enzymes, will be instrumental in filling the current knowledge gaps. A deeper understanding of this pathway could pave the way for the sustainable production of this compound and other valuable phytoecdysteroids through metabolic engineering in microbial or plant-based systems.
This technical guide provides a solid foundation for researchers embarking on the study of this compound biosynthesis. While the complete picture is yet to be painted, the proposed pathway and outlined methodologies offer a clear roadmap for future investigations into this complex and promising area of natural product chemistry.
The Preliminary Biological Activity of Isocyasterone: A Technical Overview for Researchers
Introduction: Isocyasterone is a member of the phytoecdysteroid family, a class of plant-derived polyhydroxylated steroids structurally similar to insect molting hormones.[1][2] While specific research on this compound is limited, the extensive body of knowledge on phytoecdysteroids, particularly the well-studied compound 20-hydroxyecdysone (20E), provides a strong framework for understanding its probable biological activities and mechanisms of action. This guide synthesizes the current understanding of phytoecdysteroid bioactivity, offering researchers and drug development professionals a comprehensive overview of the potential of this compound. It is presumed that this compound shares the general biological properties and signaling pathways of other phytoecdysteroids.
Core Biological Activities of Phytoecdysteroids
Phytoecdysteroids exhibit a wide range of pharmacological effects, making them attractive candidates for therapeutic development. Their diverse activities stem from their interaction with various cellular signaling pathways. The primary reported biological activities are summarized in the table below.
| Biological Activity | Description |
| Anabolic Effects | Phytoecdysteroids have been shown to promote protein synthesis and increase muscle mass, without the androgenic side effects of traditional anabolic steroids.[3] |
| Adaptogenic Properties | These compounds can enhance the body's resistance to stress and improve overall physiological function. |
| Anti-diabetic & Hypoglycemic Effects | Phytoecdysteroids have demonstrated the ability to regulate blood glucose levels.[1] |
| Anti-inflammatory Activity | They can modulate inflammatory responses within the body.[1][2] |
| Antioxidant Properties | Phytoecdysteroids can help mitigate oxidative stress by scavenging free radicals.[1][2] |
| Antimicrobial Effects | Some studies have indicated that these compounds possess activity against certain microbes.[1] |
| Hepatoprotective Functions | They may offer protection to the liver from damage.[1] |
| Immunomodulatory Effects | Phytoecdysteroids can influence the activity of the immune system.[4] |
Signaling Pathways of Phytoecdysteroids
The biological effects of phytoecdysteroids are primarily mediated through the 20-hydroxyecdysone (20E) signaling pathway. This pathway has both genomic and non-genomic branches.
Genomic Signaling Pathway
The classical, genomic pathway involves the regulation of gene expression. The key steps are:
-
Receptor Binding: 20-hydroxyecdysone (and by extension, other phytoecdysteroids) binds to the ecdysone receptor (EcR), a nuclear receptor.
-
Heterodimerization: The ligand-bound EcR forms a heterodimer with the ultraspiracle protein (USP).
-
DNA Binding: This EcR/USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes.
-
Gene Transcription: The binding of the complex to EcREs initiates the transcription of early response genes, which in turn regulate the expression of late response genes, leading to a cascade of cellular events that underlie the physiological effects of the hormone.[5]
Non-Genomic Signaling Pathway
In addition to the genomic pathway, phytoecdysteroids can also elicit rapid, non-genomic effects. This pathway is initiated by the interaction of 20E with G-protein-coupled receptors (GPCRs) on the cell membrane. This interaction triggers intracellular signaling cascades, such as those involving protein kinase A (PKA) and protein kinase C (PKC), leading to more immediate cellular responses.[6]
Representative Experimental Protocol: Assessment of Anti-Inflammatory Activity
To investigate the potential anti-inflammatory effects of this compound, a common in vitro assay is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To determine the inhibitory effect of this compound on NO production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Cell counting kit (e.g., MTT or WST-1) for viability assessment
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory agent).
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A negative control group should receive no LPS stimulation.
-
Nitric Oxide Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a standard curve prepared with sodium nitrite.
-
-
Cell Viability Assay: Perform a cell viability assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
Data Analysis:
-
Express the results as the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of NO production).
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.
Conclusion
While direct experimental data on this compound is not yet abundant, the well-documented biological activities of the broader phytoecdysteroid class provide a strong foundation for predicting its therapeutic potential. The diverse pharmacological effects, including anabolic, anti-inflammatory, and metabolic regulatory properties, suggest that this compound could be a valuable lead compound for the development of novel therapeutics. Further research is warranted to elucidate the specific biological profile of this compound and to validate its efficacy and safety. The experimental protocols and signaling pathway information provided in this guide offer a starting point for researchers to explore the promising bioactivities of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ecdysteroid - Wikipedia [en.wikipedia.org]
- 4. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition [mdpi.com]
- 5. Ecdysone signaling cascade and regulation of Drosophila metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Isocyasterone and its Analogs: A Technical Guide to a New Frontier in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoecdysteroids, a class of plant-derived steroids structurally similar to insect molting hormones, are emerging as a promising source of novel therapeutic compounds. Among these, the isocyasterone scaffold and its derivatives are gaining attention for their diverse and potent biological activities. This technical guide provides a comprehensive literature review of this compound and related novel phytoecdysteroids, with a focus on their anti-cancer, anti-inflammatory, and antioxidant properties. This document summarizes quantitative data, details key experimental protocols, and visualizes critical signaling pathways to facilitate further research and development in this exciting field. While information on "this compound" itself is scarce, this guide focuses on closely related and well-studied phytoecdysteroids, such as cyasterone and 20-hydroxyecdysone, to provide a foundational understanding of this compound class.
Quantitative Biological Activity of Novel Phytoecdysteroids
The following tables summarize the available quantitative data on the biological activities of cyasterone and 20-hydroxyecdysone, serving as representative examples of the this compound class.
Table 1: Anti-proliferative Activity of Phytoecdysteroids
| Compound | Cell Line | Assay | IC50 | Reference |
| Cyasterone | A549 (Human lung carcinoma) | MTT | 38.50 ± 3.73 µg/mL (48h) | |
| Cyasterone | MGC823 (Human gastric cancer) | MTT | 32.96 ± 1.24 µg/mL (48h) | |
| 20-Hydroxyecdysone | H1299 (Human non-small cell lung cancer) | MTT | >100 µM (48h) | [1] |
| 20-Hydroxyecdysone | H460 (Human non-small cell lung cancer) | MTT | >100 µM (48h) | [1] |
Table 2: Antioxidant and Anti-inflammatory Activity of Phytoecdysteroids
| Compound | Assay | Method | Activity/Effect | Reference |
| 20-Hydroxyecdysone | Antioxidant | DCDFA staining and flow cytometry | Suppressed total ROS by up to 30-43% in NSCLC cells | [1] |
| 20-Hydroxyecdysone | Anti-inflammatory | Western Blot/Immunofluorescence | Inhibited NF-κB signaling via SIRT6 in HUVECs |
Key Experimental Protocols
MTT Assay for Cell Proliferation
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MGC823)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phytoecdysteroid compound (e.g., Cyasterone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells (e.g., A549 at 1 × 10^4 cells/well) in a 96-well plate and incubate overnight for attachment.[2]
-
Replace the medium with fresh medium containing various concentrations of the phytoecdysteroid and incubate for the desired time (e.g., 24 or 48 hours).[2]
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.[2]
-
After the 4-hour incubation with MTT, aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-AKT, AKT, p-p38, p38, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration using a BCA kit.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge free radicals.
Materials:
-
Phytoecdysteroid compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a working solution of DPPH in methanol.
-
Add the phytoecdysteroid solution at various concentrations to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance at 517 nm.[3]
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration.
Signaling Pathways and Mechanisms of Action
Cyasterone-Mediated Anti-Cancer Signaling
Cyasterone has been shown to induce apoptosis and inhibit the proliferation of cancer cells by modulating key signaling pathways. In human lung carcinoma (A549) and gastric cancer (MGC823) cells, cyasterone treatment leads to the inhibition of the EGFR-AKT signaling pathway and the activation of the p38 pathway.[4] Furthermore, in a model of steroid-induced osteonecrosis of the femoral head, cyasterone demonstrated a protective effect on bone marrow stromal cells by activating the PI3K/AKT signaling pathway, suggesting a role in promoting cell survival and repair.
Caption: Cyasterone's dual role in cancer cell apoptosis and BMSC survival.
20-Hydroxyecdysone-Mediated Anti-inflammatory Signaling
20-Hydroxyecdysone exerts anti-inflammatory effects by modulating the NF-κB signaling pathway. In human umbilical vein endothelial cells (HUVECs), 20-hydroxyecdysone upregulates the expression of Sirtuin 6 (SIRT6). SIRT6, a histone deacetylase, subsequently deacetylates and inactivates the p65 subunit of NF-κB, leading to the suppression of pro-inflammatory gene expression.
References
- 1. 20-Hydroxyecdysone Confers Antioxidant and Antineoplastic Properties in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isolation and Purification of Isocyasterone from Ajuga remota
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of isocyasterone, a significant phytoecdysteroid, from the roots of Ajuga remota. Phytoecdysteroids, including this compound and its isomers like cyasterone, are of considerable interest to the scientific community due to their diverse biological activities, which encompass anabolic, adaptogenic, and anti-inflammatory properties. This document outlines detailed experimental protocols, summarizes quantitative data where available, and visualizes key workflows and biological pathways to support research and drug development endeavors.
Introduction to this compound and Ajuga remota
Ajuga remota, a member of the Lamiaceae family, is a plant rich in a variety of secondary metabolites, including diterpenoids and a complex mixture of phytoecdysteroids. Among these, this compound stands out as a compound of interest. Phytoecdysteroids are plant-derived analogues of insect molting hormones and have been shown to exert a range of pharmacological effects in mammals without the androgenic side effects associated with anabolic steroids. The isolation and purification of these compounds are critical steps for their structural elucidation, pharmacological screening, and potential development as therapeutic agents. Research has confirmed the presence of this compound, along with other major ecdysteroids like 20-hydroxyecdysone and cyasterone, primarily in the roots of Ajuga remota[1].
Experimental Protocols: Isolation and Purification of this compound
The following protocols are a composite of established methods for the isolation of phytoecdysteroids from plant materials and are specifically adapted for the purification of this compound from Ajuga remota roots.
2.1. Plant Material and Extraction
-
Plant Material: Freshly harvested roots of Ajuga remota should be thoroughly washed, air-dried in the shade to prevent degradation of thermolabile compounds, and then coarsely powdered.
-
Extraction Solvent: A hydroalcoholic solution, typically 80% methanol or 80% ethanol in water, is effective for extracting polar phytoecdysteroids.
-
Extraction Procedure:
-
Macerate the powdered root material in the extraction solvent (1:10 w/v) at room temperature for 24-48 hours with periodic agitation.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
2.2. Solvent Partitioning
To remove non-polar compounds such as fats and chlorophylls, the crude extract is subjected to solvent-solvent partitioning.
-
Suspend the crude aqueous/methanolic extract in distilled water.
-
Perform successive extractions with solvents of increasing polarity, such as n-hexane, followed by dichloromethane or chloroform, and then ethyl acetate. Phytoecdysteroids are polar and will predominantly remain in the aqueous or ethyl acetate fractions.
-
The ethyl acetate fraction is often enriched with phytoecdysteroids and can be taken forward for chromatographic purification. Concentrate this fraction to dryness.
2.3. Column Chromatography
Column chromatography is a crucial step for the initial fractionation of the enriched extract.
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used.
-
Mobile Phase: A gradient elution system of chloroform and methanol is typically employed. The polarity is gradually increased by increasing the percentage of methanol.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% chloroform).
-
Pack the slurry into a glass column to create a homogenous stationary phase bed.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Begin elution with the initial mobile phase, gradually increasing the polarity by adding methanol in a stepwise manner (e.g., 99:1, 98:2, 95:5, 90:10, etc., chloroform:methanol).
-
Collect fractions of a consistent volume and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol 9:1) and visualization reagent (e.g., vanillin-sulfuric acid spray followed by heating).
-
Pool the fractions containing compounds with similar TLC profiles to those of known phytoecdysteroid standards.
-
2.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For the final purification of this compound to a high degree of purity, preparative HPLC is the method of choice.
-
Stationary Phase: A reversed-phase C18 column is typically used for the separation of polar phytoecdysteroids.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly employed.
-
Procedure:
-
Dissolve the semi-purified fractions from column chromatography in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Perform injections onto the preparative HPLC system.
-
Elute with a gradient program, for example, starting with 20% acetonitrile in water and increasing to 80% acetonitrile over 40 minutes.
-
Monitor the eluent at a suitable wavelength (e.g., 242 nm for the enone chromophore in ecdysteroids).
-
Collect the peaks corresponding to this compound based on retention time comparison with an analytical standard, if available.
-
Concentrate the collected fractions to obtain pure this compound.
-
2.5. Structural Elucidation
The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR, and 2D-NMR) and Mass Spectrometry (MS).
Data Presentation: Quantitative Analysis
| Purification Step | Starting Material (g) | Fraction/Compound Weight (g) | Yield (%) | Purity (%) |
| Crude Extraction | 1000 g of dried roots | 100 g (Crude Extract) | 10.0 | ~1-5 |
| Solvent Partitioning | 100 g (Crude Extract) | 20 g (Ethyl Acetate Fraction) | 20.0 (from crude) | ~10-20 |
| Column Chromatography | 20 g (EtOAc Fraction) | 2 g (Ecdysteroid-rich fraction) | 10.0 (from EtOAc) | ~50-70 |
| Preparative HPLC | 2 g (Ecdysteroid-rich fraction) | 0.2 g (Pure this compound) | 10.0 (from CC fraction) | >98 |
Note: The values presented in this table are hypothetical and serve as a guide for data representation. Actual yields and purities will vary based on the plant material and experimental conditions.
Visualization of Workflow and Signaling Pathway
4.1. Experimental Workflow
The following diagram illustrates the sequential steps involved in the isolation and purification of this compound from Ajuga remota.
Caption: Workflow for this compound Isolation.
4.2. Ecdysteroid Signaling Pathway
This compound, as a phytoecdysteroid, is expected to exert its biological effects by interacting with the ecdysone receptor (EcR), a nuclear receptor. The canonical signaling pathway is depicted below.
Caption: Ecdysteroid Signaling Pathway.
Upon entering the cell and translocating to the nucleus, this compound binds to the heterodimeric complex of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). This binding induces a conformational change that activates the receptor complex, which then binds to specific DNA sequences known as Ecdysone Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to a cascade of cellular events that result in a biological response, such as protein synthesis and cell growth.
Conclusion
The isolation and purification of this compound from Ajuga remota is a multi-step process requiring careful extraction, partitioning, and chromatographic separation. While challenging, obtaining pure this compound is essential for advancing our understanding of its pharmacological properties and for the development of novel therapeutics. The protocols and workflows outlined in this guide provide a robust framework for researchers to successfully isolate and study this promising natural product. Further research is warranted to fully elucidate the specific biological activities and signaling pathways modulated by this compound.
References
An In-depth Technical Guide to the Solubility and Stability of Isocyasterone
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isocyasterone
This compound is a member of the phytoecdysteroid family, a class of polyhydroxylated steroidal saponins found in various plant species. These compounds are structurally similar to insect molting hormones. Due to their anabolic and other pharmacological effects, phytoecdysteroids are of increasing interest in the fields of medicine, nutrition, and drug development. A thorough understanding of the solubility and stability of this compound is critical for its extraction, formulation, and the development of viable therapeutic applications.
Solubility of Phytoecdysteroids
Phytoecdysteroids are generally characterized as polar compounds due to the presence of multiple hydroxyl groups. Their solubility is akin to that of sugars, being soluble in polar solvents and having limited solubility in non-polar organic solvents.
Based on the general properties of phytoecdysteroids, the expected solubility profile of this compound is as follows:
-
Soluble in: Alcohols (methanol, ethanol), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).
-
Slightly soluble to sparingly soluble in: Water, acetone, ethyl acetate.
-
Practically insoluble in: Non-polar solvents such as hexane and chloroform.
The following table summarizes the available solubility data for 20-hydroxyecdysone, a closely related and extensively studied phytoecdysteroid. These values provide a reasonable estimate for the solubility of this compound.
| Solvent | Temperature | Approximate Solubility (mg/mL) | Reference(s) |
| Ethanol | Ambient | ~ 25 | [1] |
| Dimethyl sulfoxide (DMSO) | Ambient | ~ 30 | [1] |
| Dimethylformamide (DMF) | Ambient | ~ 30 | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Ambient | ~ 10 | [1] |
| Methanol | Ambient | Soluble (up to 49 mg/mL reported for 20-hydroxyecdysone) | [2] |
| Water | Ambient | Soluble | [3] |
Stability of Phytoecdysteroids
Phytoecdysteroids are relatively stable molecules. However, they can degrade under specific environmental conditions. The core structure, featuring a 14α-hydroxy-7-en-6-one chromophore, is susceptible to certain chemical transformations.
-
pH: Phytoecdysteroids can undergo degradation in both acidic and alkaline conditions. Acidic conditions may lead to dehydration, while alkaline conditions can promote autooxidation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV light can induce photolytic degradation.
-
Oxidation: The polyhydroxylated structure can be susceptible to oxidative degradation.
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[4][5] The following table outlines the recommended stress conditions for this compound based on ICH guidelines and general practices for pharmaceutical compounds.[5][6][7][8][9]
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature, with heating (e.g., 50-70°C) if no degradation is observed.[4][5] |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature, with heating (e.g., 50-70°C) if no degradation is observed.[4][5] |
| Oxidative Degradation | 3% to 30% H₂O₂ at room temperature.[5] |
| Thermal Degradation | Solid-state: 10°C increments above accelerated stability testing conditions (e.g., 50°C, 60°C).[6] Solution: 50-70°C.[4] |
| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[6] |
Experimental Protocols
This method is a standard approach for determining the equilibrium solubility of a compound.[10]
-
Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent (e.g., ethanol, water, PBS).
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any particulate matter.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (typically at ~242 nm for ecdysteroids).[11]
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.[4][5]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate under the same conditions as acid hydrolysis and neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at a specified temperature (e.g., 70°C) for a defined period.
-
Photostability: Expose a sample of the stock solution to a light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw a sample and analyze it using a validated stability-indicating HPLC method.[11][12][13] This method should be able to separate the intact this compound from its degradation products.
-
Data Evaluation: Calculate the percentage of degradation of this compound and monitor the formation of any degradation products.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 20-Hydroxyecdysone = 93 HPLC, powder 5289-74-7 [sigmaaldrich.com]
- 3. Enzo Life Sciences 20-Hydroxyecdysone (50mg). CAS: 5289-74-7, Quantity: | Fisher Scientific [fishersci.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. www3.paho.org [www3.paho.org]
- 8. asean.org [asean.org]
- 9. The Essential Elements of a Stability Program for Pharmaceuticals: A Comprehensive Guide Using ICH Guidelines and ISO Standards - Cal Laboratories [cal-laboratories.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. mdpi.com [mdpi.com]
- 12. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Stability-Indicating High Performance Liquid Chromatographic Method for the Determination of Diacerein in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Pharmacological Effects of Cyasterone
Introduction
This technical guide provides a comprehensive overview of the potential pharmacological effects of Cyasterone, a naturally occurring phytoecdysteroid. It is important to note that the term "Isocyasterone" as specified in the query is likely a synonym or a less common name for Cyasterone, as the scientific literature predominantly refers to this compound as Cyasterone. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of current research, including quantitative data, experimental protocols, and key signaling pathways.
Pharmacological Effects of Cyasterone
Cyasterone has been investigated for several potential therapeutic applications, with current research primarily focusing on its anti-cancer and bone-protective properties.
1. Anti-Cancer Activity:
Cyasterone exhibits cytotoxic effects against various cancer cell lines.[1] It has been identified as a natural inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2][3] By inhibiting EGFR, Cyasterone can modulate downstream signaling pathways, such as the MAPK pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1] In vivo studies have demonstrated its ability to inhibit the growth of xenografted tumors.[1]
2. Bone Protective Effects:
Cyasterone has shown a protective effect against steroid-induced osteonecrosis of the femoral head (SIONFH).[4][5] Research indicates that it can inhibit the apoptosis of bone marrow stromal cells (BMSCs) induced by glucocorticoids like dexamethasone.[4][5] This protective mechanism is mediated through the activation of the PI3K/AKT signaling pathway.[4][5] By preserving BMSCs, Cyasterone may promote bone repair and help maintain the structural integrity of bone tissue.[4][5]
Quantitative Data
The following tables summarize the available quantitative data on the pharmacological effects of Cyasterone.
Table 1: In Vitro Cytotoxicity of Cyasterone
| Cell Line | Cancer Type | IC50 Value (µg/mL) |
| A549 | Lung Carcinoma | 38.50 (48h) |
| MGC823 | Gastric Carcinoma | 32.96 (48h) |
| HeLa | Cervical Cancer | 77.24 |
| HepG-2 | Liver Cancer | 52.03 |
| MCF-7 | Breast Cancer | 82.07 |
| HT-29 | Colorectal Adenocarcinoma | >400 |
| Caco-2 | Colorectal Adenocarcinoma | >400 |
| T47D | Breast Cancer | >400 |
| NIH 3T3 | Normal Fibroblast | >400 |
Source:[1]
Table 2: In Vivo Anti-Tumor Efficacy of Cyasterone
| Animal Model | Cell Line Xenograft | Dosage | Treatment Duration | Outcome |
| Nude Mice | MGC823 | 5, 10, and 15 mg/kg (intraperitoneal) | 21 days | Inhibition of tumor growth |
Source:[1]
Table 3: In Vitro Effects of Cyasterone on Dexamethasone (DXM)-Induced Apoptosis in Bone Marrow Stromal Cells (BMSCs)
| Treatment Group | Apoptosis Rate (%) |
| Control | 6.72 ± 1.48 |
| DXM | 12.32 ± 0.68 |
| DXM + Cyasterone (10µM) | 9.74 ± 1.10 |
Source:[5]
Table 4: In Vivo Effects of Cyasterone on Steroid-Induced Osteonecrosis of the Femoral Head (SIONFH) in Rats
| Parameter | Control Group | Model Group (SIONFH) | Cyasterone Group |
| Rate of Empty Bone Lacuna (%) | 5.57 ± 0.97 | 18.14 ± 1.15 | 8.15 ± 0.96 |
Experimental Protocols
1. In Vitro Cytotoxicity Assay
-
Cell Lines: A549, MGC823, HeLa, HepG-2, MCF-7, HT-29, Caco-2, T47D, and NIH 3T3 cells.[1]
-
Treatment: Cells were treated with varying concentrations of Cyasterone (0-60 μg/mL) for 24 or 48 hours.[1]
-
Methodology: Cell viability was assessed using a CCK8 assay.[6] The IC50 values were calculated to determine the concentration of Cyasterone required to inhibit 50% of cell growth.[1]
2. Western Blot Analysis of Signaling Proteins
-
Cell Line: A549 cells.[1]
-
Treatment: Cells were treated with Cyasterone (0-60 μg/mL) for 24 hours.[1]
-
Methodology: Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-EGFR, p-MEK, and p-mTOR. After incubation with secondary antibodies, the protein bands were visualized.[1]
3. In Vivo Xenograft Tumor Model
-
Animal Model: Nude mice.[1]
-
Cell Line: MGC823 cells were injected subcutaneously to establish tumors.[1]
-
Treatment: Once tumors reached a certain volume, mice were treated with intraperitoneal injections of Cyasterone at doses of 5, 10, and 15 mg/kg for 21 days.[1]
-
Methodology: Tumor volume and body weight were measured regularly. At the end of the experiment, tumors were excised and weighed.[1]
4. Dexamethasone-Induced Apoptosis in Bone Marrow Stromal Cells (BMSCs)
-
Cell Source: Rat BMSCs were cultured.[4]
-
Treatment Groups: Control, DXM (Dexamethasone), and DXM + Cyasterone.[4] BMSCs were treated with DXM in the presence or absence of Cyasterone (1-20µM).[6]
-
Methodology:
5. Steroid-Induced Osteonecrosis of the Femoral Head (SIONFH) Rat Model
-
Animal Model: Sprague-Dawley rats.[4]
-
Induction of SIONFH: SIONFH was induced by the administration of methylprednisolone.
-
Treatment: Rats in the treatment group received Cyasterone.
-
Methodology:
Signaling Pathways
1. EGFR Signaling Pathway in Cancer
Cyasterone acts as an inhibitor of EGFR. This inhibition disrupts the downstream MAPK signaling cascade, which is crucial for cancer cell proliferation and survival.
Caption: Cyasterone inhibits EGFR, leading to downregulation of the MAPK pathway.
2. PI3K/AKT Signaling Pathway in Bone Protection
Cyasterone promotes the survival of bone marrow stromal cells by activating the PI3K/AKT signaling pathway, thereby inhibiting apoptosis.
Caption: Cyasterone activates the PI3K/AKT pathway, promoting cell survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cyasterone | Apoptosis | EGFR | TargetMol [targetmol.com]
- 4. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head | PLOS One [journals.plos.org]
- 5. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head | PLOS One [journals.plos.org]
Methodological & Application
Application Note: Quantification of Isocyasterone in Herbal Extracts by UPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of isocyasterone in herbal extracts using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This compound, a phytoecdysteroid found in plants such as Cyanotis arachnoidea and Ajuga turkestanica, has garnered interest for its potential anabolic and adaptogenic properties. Accurate quantification of this compound in herbal extracts and dietary supplements is crucial for quality control, standardization, and efficacy studies. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. Additionally, it includes a summary of reported quantitative data for related ecdysteroids to serve as a reference and discusses a potential signaling pathway associated with the anabolic effects of these compounds.
Introduction
Phytoecdysteroids are a class of plant-derived steroids that are structural analogues of insect molting hormones.[1] These compounds have been reported to exert a range of pharmacological effects in mammals, including anabolic, adaptogenic, and anti-diabetic activities, without the androgenic side effects associated with synthetic anabolic steroids. This compound is a C-28 ecdysteroid that, along with other phytoecdysteroids like 20-hydroxyecdysone and turkesterone, is found in several plant species known for their use in traditional medicine and modern dietary supplements.[2][3]
The increasing popularity of herbal supplements containing these compounds necessitates reliable and validated analytical methods to ensure product quality and safety. The complex matrix of herbal extracts presents analytical challenges, requiring highly selective and sensitive techniques for accurate quantification. UPLC-MS/MS offers superior resolution, speed, and sensitivity compared to conventional HPLC methods, making it the ideal platform for the analysis of this compound in such complex samples.[2][4]
This application note provides a detailed protocol for the extraction and quantification of this compound, a summary of quantitative data for related compounds, and a proposed signaling pathway to aid researchers, scientists, and drug development professionals in their work with this promising bioactive compound.
Quantitative Data Summary
While specific quantitative data for this compound is not widely available in the literature, the following table summarizes the reported concentrations of other major ecdysteroids in relevant herbal extracts. This data can be used as a reference for expected concentration ranges and for comparison purposes.
| Plant Species | Ecdysteroid | Concentration (mg/g of dry extract) | Analytical Method | Reference |
| Ajuga turkestanica | 20-Hydroxyecdysone | ~13.0 | UPLC-PDA | [5] |
| Ajuga turkestanica | Turkesterone | ~6.9 | UPLC-PDA | [5] |
| Cyanotis arachnoidea | 20-Hydroxyecdysone | Can be as high as 2-3% of the plant's dry weight | Not specified | [6] |
| Kaniwa (Chenopodium pallidicaule) | 20-Hydroxyecdysone | 0.67 | HPTLC | [7] |
| Spinach (Spinacia oleracea) | 20-Hydroxyecdysone | 0.25 - 0.46 | HPTLC | [7] |
Experimental Protocols
-
This compound analytical standard (purity ≥95%)
-
Internal Standard (IS), e.g., 20-Hydroxyecdysone-d6
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Herbal extract powder (e.g., Cyanotis arachnoidea or Ajuga turkestanica)
-
0.45 µm syringe filters
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol to obtain a primary stock solution. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water to obtain a working solution of 100 ng/mL.
-
Calibration Curve Standards: Prepare calibration standards by spiking the appropriate amount of working standard solutions into a blank matrix (a herbal extract known to be free of this compound) to yield final concentrations ranging from 1 to 500 ng/mL. Add the IS working solution to each calibration standard to a final concentration of 50 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high; e.g., 5, 50, and 250 ng/mL) in the same manner as the calibration standards.
-
Accurately weigh 100 mg of the herbal extract powder into a centrifuge tube.
-
Add 10 mL of 70% ethanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered extract with 50:50 (v/v) methanol:water to bring the expected this compound concentration within the range of the calibration curve.
-
Add the IS working solution to the diluted extract to a final concentration of 50 ng/mL.
-
Chromatographic System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B (linear gradient)
-
8-9 min: 90% B (isocratic)
-
9-9.1 min: 90-10% B (linear gradient)
-
9.1-12 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
MRM Transitions (example values, should be optimized for the specific instrument):
-
This compound: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier)
-
Internal Standard: Precursor ion > Product ion (quantifier)
-
The analytical method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing the QC samples at three concentration levels on three different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (relative standard deviation, RSD) should be ≤15% (≤20% for LLOQ).
-
LOD and LOQ: Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Signaling Pathways and Experimental Workflows
Phytoecdysteroids, including this compound, are believed to exert their anabolic effects in mammals through pathways that are distinct from classical androgen receptor signaling. One proposed mechanism involves the activation of the Akt/mTOR signaling cascade, which is a central regulator of muscle protein synthesis and cell growth.[6][8][9][10][11] Additionally, some studies suggest that phytoecdysteroids may interact with estrogen receptor beta (ERβ), which could contribute to their diverse physiological effects.[12][13][14]
Caption: Proposed anabolic signaling pathway of this compound.
The following diagram illustrates the overall workflow for the quantification of this compound in herbal extracts.
Caption: Experimental workflow for this compound quantification.
Conclusion
The UPLC-MS/MS method presented in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in complex herbal extracts. This protocol, along with the provided reference data and pathway information, will be a valuable resource for researchers and industry professionals working on the quality control, standardization, and development of products containing this compound. Further research is warranted to generate more quantitative data for this compound in a wider variety of herbal matrices and to further elucidate its precise mechanisms of action in mammals.
References
- 1. sciforum.net [sciforum.net]
- 2. d-nb.info [d-nb.info]
- 3. Comparative metabolic profiling and quantitative analysis of metabolites in different tissues of Ajuga turkestanica by ESI-UHPLC-QqTOF-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of four phytoecdysteroids by LC-MS/MS: application to a comparative pharmacokinetic study in normal and adjuvant arthritis rats after oral administration of C. officinalis Kuan phytoecdysteroids extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of mTORC1 in the regulation of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytoecdysteroids: Quantification in Selected Plant Species and Evaluation of Some Effects on Gastric Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.mit.edu [web.mit.edu]
- 10. [PDF] Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo | Semantic Scholar [semanticscholar.org]
- 11. Transient activation of mTORC1 signaling in skeletal muscle is independent of Akt1 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of phytoestrogens with estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estrogen receptor (ER)-β isoforms: A key to understanding ER-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrogen Receptors alpha and beta as determinants of gene expression: influence of ligand, dose, and chromatin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Testing of Isocyasterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyasterone is a phytoecdysteroid, a class of compounds analogous to insect molting hormones, found in various plant species. Ecdysteroids, including this compound, are investigated for a range of pharmacological activities. Their primary mechanism in invertebrates involves binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[1][2] This interaction initiates a transcriptional cascade controlling development. In vertebrates, while a homologous receptor has not been identified, ecdysteroids exhibit notable bioactivities, including anabolic, anti-inflammatory, and anticancer effects, suggesting interactions with various cellular signaling pathways.
These application notes provide detailed protocols for a panel of in vitro assays to characterize the primary bioactivities of this compound, focusing on its potential anabolic, anti-inflammatory, and anticancer properties.
Anabolic Activity: Protein Synthesis and mTOR Signaling
Application Note: this compound's potential anabolic effects can be quantified by its ability to stimulate protein synthesis in muscle cells. The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and protein synthesis.[3][4] mTOR Complex 1 (mTORC1) directly phosphorylates key effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to promote translation.[3][4] Assays measuring protein synthesis and the activation of mTOR pathway components can elucidate this compound's anabolic mechanism.
Signaling Pathway: mTORC1 Activation
Caption: this compound is hypothesized to activate the mTORC1 pathway, promoting protein synthesis.
Protocol 1.1: In Vitro Protein Synthesis Assay (SUnSET)
This protocol uses Surface Sensing of Translation (SUnSET), a non-radioactive method to measure global protein synthesis by incorporating puromycin into nascent polypeptide chains, which are then detected by immunoblotting.
Materials:
-
C2C12 myoblasts
-
DMEM, FBS, Penicillin-Streptomycin
-
Horse Serum (for differentiation)
-
This compound stock solution (in DMSO)
-
Puromycin solution (10 mM)
-
Complete Protease Inhibitor Cocktail
-
RIPA buffer
-
Anti-puromycin antibody, secondary HRP-conjugated antibody
-
BCA Protein Assay Kit
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS and 1% Pen-Strep.
-
Seed cells in a 6-well plate at a density of 2x10⁵ cells/well.
-
Once cells reach ~90% confluency, switch to differentiation medium (DMEM with 2% horse serum) for 4-6 days to form myotubes.
-
-
Treatment:
-
Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) in differentiation medium. Include a vehicle control (DMSO).
-
Replace the medium with the treatment medium and incubate for 24 hours.
-
-
Puromycin Labeling:
-
30 minutes before the end of the incubation, add puromycin to each well to a final concentration of 10 µM.
-
Incubate for exactly 30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold RIPA buffer containing protease inhibitors.
-
Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using the BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration (e.g., 20 µg).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with anti-puromycin antibody overnight at 4°C.
-
Wash and incubate with secondary HRP-conjugated antibody for 1 hour.
-
Detect signal using an ECL substrate and imaging system. Quantify band intensity using densitometry software.
-
Data Presentation: Expected Anabolic Effects
| Compound | Concentration (µM) | Cell Line | Change in Protein Synthesis (Fold Change vs. Vehicle) | Key Phosphorylated Target (Fold Change) |
| This compound | 0.1 | C2C12 | Experimental Data | p-p70S6K: Experimental Data |
| 1 | C2C12 | Experimental Data | p-p70S6K: Experimental Data | |
| 10 | C2C12 | Experimental Data | p-p70S6K: Experimental Data | |
| 20-Hydroxyecdysone | 1 | L6 | ~1.5 - 2.0 | p-Akt: ~2.5 |
| Insulin (Positive Control) | 0.1 | C2C12 | ~2.0 - 3.0 | p-p70S6K: ~4.0 |
Note: Data for 20-Hydroxyecdysone and Insulin are representative values from literature to indicate expected effect size.
Anti-inflammatory Activity: NF-κB Inhibition
Application Note: Chronic inflammation is implicated in numerous diseases.[5] this compound's anti-inflammatory potential can be assessed by its ability to suppress the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS). LPS activates the NF-κB signaling pathway, a master regulator of inflammation, leading to the transcription of pro-inflammatory genes like TNF-α, IL-6, and iNOS.[6]
Signaling Pathway: NF-κB Inhibition
Caption: this compound may inhibit the NF-κB pathway, preventing inflammatory gene expression.
Protocol 2.1: Cytokine and Nitric Oxide Measurement in LPS-Stimulated Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM, 10% FBS, Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
MTT or WST-1 reagent for cell viability
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Pre-treatment:
-
LPS Stimulation:
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours at 37°C.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for NO and cytokine analysis.
-
-
Nitric Oxide (NO) Assay:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate for 15 minutes at room temperature in the dark.
-
Measure absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.[7]
-
Data Presentation: Expected Anti-inflammatory Effects
| Treatment | Concentration | Cell Line | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Vehicle + LPS | - | RAW 264.7 | 100% | 100% | 100% |
| This compound + LPS | 1 µM | RAW 264.7 | Experimental Data | Experimental Data | Experimental Data |
| 10 µM | RAW 264.7 | Experimental Data | Experimental Data | Experimental Data | |
| 50 µM | RAW 264.7 | Experimental Data | Experimental Data | Experimental Data | |
| Dexamethasone + LPS | 10 µM | RAW 264.7 | ~20-30% | ~15-25% | ~25-35% |
Note: Dexamethasone is a standard anti-inflammatory drug used as a positive control.
Anticancer Activity: Cell Proliferation and Apoptosis
Application Note: The anticancer potential of a compound is initially evaluated by its ability to inhibit cancer cell proliferation (cytostatic effect) or induce cell death (cytotoxic effect).[9][10] The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[9][11] To determine if cell death occurs via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[12][13] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.[12]
Experimental Workflow: Anticancer Screening
Caption: A two-step workflow to first screen for antiproliferative effects then confirm apoptosis.
Protocol 3.1: MTT Cell Proliferation Assay
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Add this compound at various final concentrations (e.g., 0.1 to 200 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3.2: Annexin V/PI Apoptosis Assay
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed 1x10⁶ cells in 6-well plates. After 24 hours, treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[12]
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Differentiate populations:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Data Presentation: Expected Anticancer Effects
Table 3.1: Cytotoxicity (IC₅₀ Values)
| Compound | Cell Line | Assay Duration (h) | IC₅₀ (µM) |
| This compound | HeLa | 48 | Experimental Data |
| MCF-7 | 48 | Experimental Data | |
| A549 | 48 | Experimental Data | |
| Doxorubicin | HeLa | 48 | ~0.1 - 0.5 |
Table 3.2: Apoptosis Analysis
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Control | >95% | <5% | <2% |
| This compound (IC₅₀) | Experimental Data | Experimental Data | Experimental Data |
| This compound (2x IC₅₀) | Experimental Data | Experimental Data | Experimental Data |
Note: Data for the positive control Doxorubicin is representative of a potent anticancer agent.
References
- 1. Ligand-binding pocket of the ecdysone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Role of mTOR Signaling in Female Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Aster incisus through the Inhibition of NF-κB, MAPK, and Akt Pathways in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts [mdpi.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Isocyasterone as a Potential Anabolic Agent in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature available as of late 2025 does not contain direct studies on the anabolic effects of isocyasterone in cell culture. The following application notes and protocols are based on research conducted on the closely related and well-studied phytoecdysteroid, ecdysterone (20-hydroxyecdysone) . These methodologies provide a framework for investigating the potential anabolic properties of this compound. All data and pathways described are based on studies of ecdysterone and should be considered as a guide for designing experiments with this compound.
Introduction
Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones.[1] While research on this compound is limited, extensive studies on other phytoecdysteroids, such as ecdysterone, have demonstrated potential anabolic properties in mammalian skeletal muscle cells without the androgenic side effects associated with traditional anabolic steroids.[1][2] These compounds have been shown to enhance protein synthesis and promote muscle cell growth, suggesting their potential as therapeutic agents for muscle wasting conditions or as supplements for performance enhancement.[3][4]
The primary mechanism of action for the anabolic effects of ecdysterone in skeletal muscle is believed to be mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a central regulator of cell growth and protein synthesis.[4] Some evidence also suggests the involvement of the estrogen receptor beta (ERβ) pathway.[1][5]
This document provides detailed protocols for assessing the potential anabolic effects of this compound in a cell culture model, using the mouse C2C12 myoblast cell line as an example. The protocols for cell culture, myogenic differentiation, protein synthesis assays, and analysis of myotube hypertrophy are based on established methods used to study ecdysterone.
Quantitative Data Summary (Based on Ecdysterone Studies)
The following tables summarize the reported quantitative effects of ecdysterone on skeletal muscle cells in vitro. These values can serve as a benchmark when evaluating the potential anabolic activity of this compound.
Table 1: Effect of Ecdysterone on Protein Synthesis in Muscle Cells
| Cell Line | Treatment | Concentration | Duration | % Increase in Protein Synthesis | Reference |
| C2C12 Myotubes | Ecdysterone | 1 µM | 24 hours | Up to 20% | [3] |
| Human Primary Myotubes | Ecdysterone | 1 µM | 24 hours | Up to 20% | [3] |
| C2C12 Myotubes | Ecdysterone | 0.01 - 10 µM | Not specified | Dose-dependent increase | [6] |
Table 2: Effect of Ecdysterone on Myotube Hypertrophy
| Cell Line | Treatment | Concentration | Duration | Observation | Reference |
| C2C12 Myotubes | Ecdysterone | 1 µM | Not specified | Significant increase in myotube diameter | [1] |
| C2C12 Myotubes | Ecdysterone | 1 µM | Not specified | Hypertrophic appearance similar to IGF-1 | [1] |
Signaling Pathways
The anabolic effects of ecdysterone are primarily attributed to the activation of the PI3K/Akt/mTOR signaling cascade, a key pathway in regulating muscle protein synthesis and hypertrophy.
Experimental Workflow
The following diagram outlines the general workflow for assessing the anabolic potential of a test compound like this compound in a muscle cell culture model.
Detailed Experimental Protocols
Protocol 1: C2C12 Myoblast Culture and Myogenic Differentiation
This protocol describes the standard procedure for culturing C2C12 myoblasts and inducing their differentiation into myotubes.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Tissue culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture C2C12 myoblasts in GM in a 37°C, 5% CO2 incubator.
-
Passaging: When cells reach 70-80% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a lower density.
-
Seeding for Differentiation: Seed myoblasts onto appropriate culture plates (e.g., 24-well or 96-well plates) at a density that will allow them to reach >90% confluency within 24-48 hours.
-
Induction of Differentiation: Once cells are >90% confluent, aspirate the GM, wash the cells once with sterile PBS, and replace with DM.
-
Differentiation: Culture the cells in DM for 4-6 days to allow for the formation of mature, multinucleated myotubes. Replace the DM every 48 hours.
Protocol 2: Protein Synthesis Assay using O-Propargyl-Puromycin (OPP)
This non-radioactive method measures nascent protein synthesis. OPP is a puromycin analog that incorporates into newly synthesized polypeptide chains.
Materials:
-
Differentiated C2C12 myotubes (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
O-Propargyl-Puromycin (OPP)
-
Click-iT® Cell Reaction Buffer Kit (or similar, containing a fluorescent azide)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Nuclear stain (e.g., Hoechst 33342)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Treatment: Treat the differentiated myotubes with various concentrations of this compound (and appropriate vehicle controls) for a predetermined time (e.g., 24 hours). Include positive (e.g., IGF-1) and negative controls.
-
OPP Labeling: Add OPP to the culture medium at a final concentration of 10-20 µM and incubate for 30-60 minutes at 37°C.
-
Fixation: Aspirate the medium, wash cells with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.5% Triton™ X-100 for 15 minutes.
-
Click Reaction: Wash with PBS. Prepare the Click-iT® reaction cocktail containing the fluorescent azide according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 30 minutes in the dark.
-
Staining and Imaging: Wash with PBS. Stain the nuclei with Hoechst 33342. Acquire images using a fluorescence microscope.
-
Quantification: Measure the mean fluorescence intensity of the OPP signal per myotube or per well using image analysis software. Normalize the signal to the number of nuclei or total protein content.
Protocol 3: Myotube Hypertrophy Assessment
This protocol quantifies changes in myotube size, a key indicator of an anabolic response.
Materials:
-
Treated C2C12 myotubes (as in Protocol 2, step 1)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against a muscle-specific protein (e.g., anti-Myosin Heavy Chain, MHC)
-
Fluorescently-labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope and image analysis software
Procedure:
-
Treatment: Treat differentiated myotubes with this compound as described previously.
-
Fixation and Permeabilization: Fix and permeabilize the cells as in Protocol 2.
-
Blocking: Incubate the cells in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-MHC antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Imaging: Wash three times with PBS. Stain nuclei with DAPI. Acquire images using a fluorescence microscope.
-
Analysis: Using image analysis software, measure the diameter of at least 50-100 individual myotubes per treatment condition. Calculate the average myotube diameter for each group.
Conclusion
While direct evidence for the anabolic effects of this compound in cell culture is currently lacking, the established methodologies for studying similar phytoecdysteroids like ecdysterone provide a robust framework for its investigation. By employing the protocols outlined in this document, researchers can systematically evaluate the potential of this compound to stimulate protein synthesis and induce hypertrophy in skeletal muscle cells, and to elucidate the underlying signaling pathways. Such studies will be crucial in determining the potential of this compound as a novel anabolic agent for therapeutic or performance-enhancing applications.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytoecdysteroids Accelerate Recovery of Skeletal Muscle Function Following in vivo Eccentric Contraction-Induced Injury in Adult and Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. swolverine.com [swolverine.com]
- 6. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isocyasterone Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyasterone is a phytoecdysteroid, a class of compounds with demonstrated anabolic properties in preclinical studies. While research has largely focused on other ecdysteroids like 20-hydroxyecdysone (20E), this compound is of growing interest for its potential therapeutic applications in conditions associated with muscle wasting and metabolic dysregulation. These application notes provide a detailed protocol for the administration of this compound in rodent models for the assessment of its anabolic and metabolic effects.
Disclaimer: Limited direct experimental data is available for this compound. The following protocols are largely extrapolated from studies on 20-hydroxyecdysone (20E), a structurally and functionally similar ecdysteroid. Researchers should consider this extrapolation when designing and interpreting their experiments.
Data Presentation
Table 1: Recommended Dosage and Administration of this compound in Rodent Models (Extrapolated from 20-Hydroxyecdysone Data)
| Parameter | Mouse | Rat |
| Animal Model | C57BL/6, BALB/c | Wistar, Sprague-Dawley |
| Age | 8-12 weeks | 6-10 weeks |
| Sex | Male or Female | Male or Female |
| Route of Administration | Oral Gavage, Intraperitoneal (IP) Injection | Oral Gavage, Intraperitoneal (IP) Injection |
| Dosage Range | 5 - 50 mg/kg body weight/day | 5 - 50 mg/kg body weight/day |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) in saline, Corn oil, 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 0.5% Carboxymethylcellulose (CMC) in saline, Corn oil |
| Frequency of Administration | Once daily | Once daily |
| Duration of Study | 21 - 28 days | 21 - 28 days |
Table 2: Quantitative Endpoints for Assessing Anabolic and Metabolic Effects
| Category | Endpoint | Method |
| Anabolic Effects | Muscle Mass | Wet weight of dissected muscles (e.g., gastrocnemius, tibialis anterior, soleus) |
| Muscle Fiber Cross-Sectional Area | Histological analysis of muscle tissue sections (H&E staining) | |
| Muscle Protein Synthesis Rate | Stable isotope tracer studies (e.g., SUnSET method) | |
| Grip Strength | Grip strength meter | |
| Metabolic Effects | Body Weight | Daily or weekly measurements |
| Body Composition (Fat vs. Lean Mass) | Dual-energy X-ray absorptiometry (DEXA) or NMR | |
| Blood Glucose | Glucometer | |
| Glucose Tolerance | Oral Glucose Tolerance Test (OGTT) or Intraperitoneal Glucose Tolerance Test (IPGTT) | |
| Insulin Sensitivity | Insulin Tolerance Test (ITT) | |
| Serum Lipid Profile | Analysis of triglycerides and cholesterol levels |
Experimental Protocols
Preparation of this compound Solution
For Oral Gavage (0.5% CMC vehicle):
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of Carboxymethylcellulose (CMC) in sterile saline.
-
Gradually add the this compound powder to the CMC solution while vortexing or stirring continuously to ensure a homogenous suspension.
-
Prepare fresh daily before administration.
For Intraperitoneal Injection (DMSO/PEG300/Tween-80/Saline vehicle):
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
For the final injection volume, prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration.
-
Ensure the final DMSO concentration is not toxic to the animals.
Animal Handling and Administration
-
Acclimatize animals to the housing conditions for at least one week prior to the start of the experiment.
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
For oral gavage, use a proper-sized, ball-tipped gavage needle to minimize the risk of injury. The volume should not exceed 10 ml/kg body weight in mice.
-
For intraperitoneal injections, use a 25-27 gauge needle and inject into the lower right quadrant of the abdomen, avoiding the cecum. The injection volume should not exceed 10 ml/kg body weight.
Assessment of Anabolic Effects
a. Measurement of Muscle Mass and Fiber Size:
-
At the end of the study, euthanize the animals using an approved method.
-
Carefully dissect key muscles (e.g., gastrocnemius, tibialis anterior, soleus) from both hind limbs.
-
Remove any excess connective tissue and fat and record the wet weight of each muscle.
-
For histological analysis, freeze a portion of the muscle in isopentane cooled by liquid nitrogen or fix in 10% neutral buffered formalin.
-
Prepare 10 µm thick cross-sections and perform Hematoxylin and Eosin (H&E) staining.
-
Capture images using a microscope and measure the cross-sectional area of individual muscle fibers using image analysis software (e.g., ImageJ).
b. Grip Strength Test:
-
Familiarize the animals with the grip strength meter for several days before the actual measurement.
-
Allow the animal to grasp the metal grid of the meter with its forelimbs.
-
Gently pull the animal backward by the tail in a horizontal plane until it releases its grip.
-
Record the peak force generated.
-
Perform at least three measurements per animal and calculate the average.
Assessment of Metabolic Effects
a. Oral Glucose Tolerance Test (OGTT):
-
Fast the animals for 6 hours (with free access to water).
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a 2 g/kg body weight glucose solution orally via gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
b. Insulin Tolerance Test (ITT):
-
Fast the animals for 4-6 hours.
-
Record the baseline blood glucose level (t=0).
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
Mandatory Visualization
Caption: Proposed signaling pathway for this compound-induced muscle hypertrophy.
Caption: General experimental workflow for assessing this compound effects in rodents.
Application Notes and Protocols: Synthesis of Ecdysteroid Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysteroids, a class of steroid hormones found in arthropods and plants, have garnered significant interest in drug discovery due to their diverse pharmacological activities and favorable safety profile in mammals. Isocyasterone, a prominent phytoecdysteroid, along with its more abundant analogue 20-hydroxyecdysone, serves as a valuable scaffold for the development of novel therapeutic agents. Of particular interest is the potential of ecdysteroid derivatives to act as chemosensitizers in cancer therapy by modulating multidrug resistance (MDR).
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these natural products. By systematically modifying the ecdysteroid core, researchers can identify key structural features responsible for enhanced bioactivity and improved pharmacokinetic properties. These notes provide an overview of the synthetic strategies and experimental protocols used to generate and evaluate ecdysteroid derivatives, with a focus on their application in anticancer research and MDR modulation. While this compound is a key member of this class, the following protocols and data are based on readily available starting materials like 20-hydroxyecdysone and its metabolites, which serve as representative examples for SAR exploration.
I. Synthesis of Ecdysteroid Derivatives
The polyhydroxylated nature of the ecdysteroid scaffold allows for a variety of chemical modifications. Key sites for derivatization include the C-2, C-3, C-20, and C-22 hydroxyl groups. Protecting group chemistry is often employed to achieve regioselectivity.
General Synthetic Workflow
The overall process involves the selection of a starting ecdysteroid, chemical modification to create a library of derivatives, purification, and subsequent biological evaluation.
Experimental Protocol 1: Synthesis of 2,3-Acetonide Derivatives
Protection of the C-2 and C-3 vicinal diols is a common first step to allow for selective modification of other hydroxyl groups.
-
Dissolution: Dissolve the starting ecdysteroid (e.g., poststerone, 1 g) in 100 mL of acetone.[1]
-
Catalyst Addition: Add phosphomolybdic acid (1 g) to the solution.
-
Reaction: Sonicate the mixture at room temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Neutralization: Quench the reaction by adding 10% aqueous NaHCO₃ solution until the mixture is neutralized.
-
Extraction: Evaporate the acetone under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic fractions and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the product using column chromatography on silica gel.
Experimental Protocol 2: Synthesis of Ester Derivatives
Esterification of hydroxyl groups can significantly alter the lipophilicity and biological activity of ecdysteroids.
-
Reagents: To a solution of the ecdysteroid (0.1 mmol) in pyridine (2.5 mL), add the appropriate carboxylic acid anhydride or acid chloride (0.5 mmol).
-
Reaction: Stir the reaction mixture at 0 °C for 8-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting ester derivative by column chromatography or preparative HPLC.
II. Structure-Activity Relationship (SAR) Data
SAR studies on various ecdysteroid derivatives have revealed key insights into their anticancer activities. The following data, adapted from a study on semi-synthetic ecdysteroid derivatives, illustrates the impact of structural modifications on antiproliferative activity against mouse T-cell lymphoma lines (L5178Y) and their multi-drug resistant counterparts (L5178YMDR).[1]
| Compound | Parent Scaffold | Key Modifications | IC₅₀ (µM) L5178Y | IC₅₀ (µM) L5178YMDR |
| 3 | Ajugasterone C | 2,3-acetonide | 29.8 ± 1.5 | 30.2 ± 2.6 |
| 5 | Derivative of 3 | Δ14,15 double bond | 27.8 ± 3.4 | 26.9 ± 1.1 |
| 6 | Derivative of 3 | Δ6(9,11) conjugated olefin | 57.5 ± 2.8 | 62.4 ± 3.6 |
| 7 | Derivative of 6 | 14-fluoro substitution | 23.4 ± 1.0 | 25.0 ± 1.2 |
| 9 | Poststerone | 2,3-acetonide | 34.3 ± 1.7 | 37.0 ± 2.0 |
| 13 | Derivative of 9 | 17-N-acetyl | 4.7 ± 0.3 | 4.7 ± 0.2 |
| 17 | 20-hydroxyecdysone | 2,3;20,22-diacetonide | 16.4 ± 0.8 | 13.9 ± 0.6 |
Data sourced from a study on DAST-catalyzed synthesis of ecdysteroid derivatives.[1]
Key SAR Observations: [1]
-
Side-chain cleaved compounds generally exhibited weak cytotoxicity but higher antiproliferative (cytostatic) activity.
-
The 17-N-acetyl derivative 13 showed remarkably potent antiproliferative activity compared to its precursor, with an IC₅₀ of approximately 4.7 µM on both cell lines.
-
Fluorination at the C-14 position (compound 7 ) increased antiproliferative activity compared to its non-fluorinated analogue (compound 6 ).
-
Compounds with an intact sidechain, such as the diacetonide of 20-hydroxyecdysone (17 ), were generally the most cytotoxic among the tested series.
III. Biological Evaluation Protocols
Experimental Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Proposed Mechanism: P-glycoprotein Inhibition
Many ecdysteroid derivatives are investigated for their ability to reverse multidrug resistance by inhibiting efflux pumps like P-glycoprotein (P-gp or ABCB1). Inhibition of P-gp prevents the pump from expelling chemotherapeutic drugs from the cancer cell, thereby increasing their intracellular concentration and restoring their cytotoxic efficacy.
Experimental Protocol 4: Rhodamine 123 Accumulation Assay for P-gp Inhibition
This assay measures the function of the P-gp efflux pump using the fluorescent substrate Rhodamine 123. P-gp inhibitors will block the efflux of Rhodamine 123, leading to its accumulation inside the cells, which can be quantified by flow cytometry or fluorescence microscopy.
-
Cell Culture: Use a cell line that overexpresses P-glycoprotein, such as MCF7/ADR or a transfected cell line like L5178YMDR. Seed the cells and allow them to grow to 80-90% confluency.
-
Pre-incubation: Harvest the cells and resuspend them in fresh culture medium. Pre-incubate the cells for 30 minutes at 37°C with various concentrations of the test ecdysteroid derivatives. Include a known P-gp inhibitor (e.g., Verapamil) as a positive control and a vehicle control.
-
Substrate Addition: Add the P-gp substrate, Rhodamine 123, to a final concentration of 5 µM to all samples.
-
Incubation: Incubate the cells for an additional 60-90 minutes at 37°C, protected from light.
-
Washing: Stop the reaction by adding ice-cold PBS. Centrifuge the cells at a low speed (e.g., 300 x g for 5 minutes) and discard the supernatant. Wash the cell pellet twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Analysis: Resuspend the final cell pellet in PBS. Analyze the intracellular fluorescence using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission at 525 nm).
-
Data Interpretation: An increase in the mean fluorescence intensity in cells treated with the ecdysteroid derivative compared to the vehicle control indicates inhibition of P-gp activity. The results can be used to calculate an IC₅₀ value for P-gp inhibition.
Conclusion
The semi-synthesis of ecdysteroid derivatives provides a powerful platform for conducting SAR studies to develop novel drug candidates. By employing the synthetic and biological protocols outlined in these notes, researchers can effectively generate libraries of compounds and screen them for desired activities, such as enhanced cytotoxicity and the ability to overcome multidrug resistance in cancer cells. The representative data highlights that modifications to both the steroid core and the side chain can dramatically influence biological activity, underscoring the importance of systematic derivatization in the optimization of these promising natural products.
References
Isocyasterone: A Phytochemical Standard for Analytical and Biological Investigations
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocyasterone is a member of the phytoecdysteroid class of compounds, which are naturally occurring steroids found in various plants.[1][2] Phytoecdysteroids are analogues of insect molting hormones and are synthesized by plants as a defense mechanism against insect predators.[2] Due to their structural similarity to androgens, there is growing interest in the pharmacological effects of these compounds in mammals. This compound, as a distinct phytoecdysteroid, holds potential as a standard for phytochemical analysis, enabling the accurate identification and quantification of this and related compounds in plant extracts and herbal formulations. Furthermore, understanding its biological activity is crucial for its potential development as a therapeutic agent.
This document provides detailed application notes and experimental protocols for the use of this compound as a phytochemical standard. It covers methodologies for its analysis by High-Performance Liquid Chromatography (HPLC), protocols for preliminary phytochemical screening, and an overview of its potential biological activities with a focus on relevant signaling pathways.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related ecdysteroids to facilitate easy comparison and experimental design.
Table 1: HPLC Method Parameters for Ecdysteroid Analysis
| Parameter | Value | Reference |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [3] |
| Mobile Phase | Gradient of Acetonitrile and Water | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection | UV at 245 nm | [3] |
| Column Temperature | 25 °C | [3] |
| Injection Volume | 20 µL | [3] |
| LOD (Ecdysterone) | 10.98 µg/mL | [3] |
| LOQ (Ecdysterone) | 33.27 µg/mL | [3] |
| LOD (Turkesterone) | 11.43 µg/mL | [3] |
| LOQ (Turkesterone) | 34.64 µg/mL | [3] |
Note: These parameters for ecdysterone and turkesterone can serve as a starting point for method development for this compound.
Table 2: Reported Biological Activities of Related Phytoecdysteroids
| Compound | Biological Activity | Cell Line/Model | IC50 / Effective Concentration | Reference |
| Isocordoin | Cytotoxic | PC-3 (Prostate Cancer) | 15.2 µM | [4] |
| Isocordoin | Cytotoxic | MCF-7 (Breast Cancer) | 21.1 µM | [4] |
| 9-methoxycanthin-6-one | Anti-cancer | A2780 (Ovarian Cancer) | 4.04 ± 0.36 µM | [5] |
| 9-methoxycanthin-6-one | Anti-cancer | HT-29 (Colon Cancer) | 3.79 ± 0.069 µM | [5] |
Note: Data for this compound is limited; therefore, data for structurally related or similarly named compounds with reported cytotoxic activity is provided as a reference for potential areas of investigation.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general method for the quantification of this compound in plant extracts, adaptable from established methods for other ecdysteroids.[3][6]
1. Objective: To quantify the concentration of this compound in a sample using a validated HPLC method.
2. Materials:
-
This compound analytical standard (of known purity)
-
HPLC grade acetonitrile
-
Ultrapure water
-
Methanol (for sample extraction)
-
Syringe filters (0.45 µm)
-
HPLC system with UV detector
-
C18 reversed-phase column
3. Standard Preparation: a. Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. b. Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation: a. Extract the plant material with methanol using sonication or maceration. b. Filter the extract through a 0.45 µm syringe filter prior to injection.
5. HPLC Conditions (starting point):
- Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: 15-30% B over 20 minutes, then a wash and re-equilibration step.
- Flow Rate: 1.0 mL/min
- Detection: 245 nm
- Injection Volume: 20 µL
6. Data Analysis: a. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. b. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Preliminary Phytochemical Screening
This protocol outlines qualitative tests to identify the presence of steroids, the class of compounds to which this compound belongs.
1. Objective: To perform a preliminary screening of a plant extract for the presence of steroids.
2. Salkowski Test: a. To 2 mL of the plant extract, add 2 mL of chloroform and 2 mL of concentrated sulfuric acid. b. A reddish-brown color at the interface indicates the presence of a steroidal ring.
3. Liebermann-Burchard Test: a. To 2 mL of the plant extract, add 2 mL of acetic anhydride and 2 mL of concentrated sulfuric acid. b. A color change from violet to blue or green indicates the presence of steroids.
Mandatory Visualization
Signaling Pathway Diagram
Ecdysteroids have been suggested to influence various signaling pathways in mammals, including the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[7][8][9] The following diagram illustrates a simplified representation of the mTOR signaling pathway, a potential target for this compound's biological activity.
Caption: Hypothesized modulation of the mTOR signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the phytochemical analysis of this compound from a plant source to its final quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytoecdysteroid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro and In Silico Cytotoxic Activity of Isocordoin from Adesmia balsamica Against Cancer Cells [mdpi.com]
- 5. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hsnstore.eu [hsnstore.eu]
- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. origene.com [origene.com]
Applications of Isocyasterone in Insect Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyasterone is a member of the ecdysteroid family, a class of steroid hormones that play a crucial role in the developmental processes of arthropods, including molting and metamorphosis.[1][2] Phytoecdysteroids, such as this compound, are naturally occurring analogs found in various plants, where they are thought to provide defense against insect herbivores.[1][3] In the context of insect cell culture, ecdysteroids and their agonists are powerful tools for inducing a range of cellular responses, most notably for the controlled expression of recombinant proteins in conjunction with ecdysone-inducible expression systems.
While specific data on the application of this compound in insect cell culture is limited in publicly available literature, its structural similarity to other well-characterized ecdysteroids, such as 20-hydroxyecdysone (20E) and ponasterone A, suggests it can be used for similar purposes. These applications primarily revolve around the activation of the ecdysone receptor (EcR), a nuclear receptor that, upon binding to its ligand, forms a heterodimer with the Ultraspiracle protein (USP). This complex then binds to specific DNA response elements to regulate gene expression.
This document provides a generalized framework for the application of this compound in insect cell culture, with protocols and quantitative data based on the established use of 20-hydroxyecdysone as a representative ecdysteroid agonist. It is critical for researchers to note that these protocols should be considered as a starting point, and optimization of concentrations and incubation times for this compound will be necessary for specific cell lines and experimental goals.
Data Presentation: Ecdysteroid Activity in Insect Cell Culture
The following table summarizes quantitative data for 20-hydroxyecdysone (20E), a commonly used ecdysteroid, to provide a reference for initiating experiments with this compound.
| Parameter | 20-Hydroxyecdysone (20E) | This compound (Predicted) | Cell Line Example | Reference |
| Effective Concentration for Gene Induction | 0.1 - 2 µM | Optimization Recommended (start with 0.1 - 5 µM) | Sf9, Sf21, High Five™ | [4] |
| Optimal Incubation Time for Protein Expression | 48 - 72 hours post-infection/induction | Optimization Recommended (start with 48 - 96 hours) | Sf9, Sf21 | [5] |
| Effect on Cell Cycle | G1 or G2 phase arrest | Similar cell cycle effects expected | Aedes albopictus C7-10, Plodia interpunctella | [3] |
| Solvent | Dimethyl sulfoxide (DMSO) or Ethanol | DMSO or Ethanol | N/A | General Lab Practice |
| Storage of Stock Solution | -20°C | -20°C | N/A | General Lab Practice |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for addition to insect cell cultures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile filter (0.22 µm)
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh out a precise amount of this compound powder.
-
Dissolve the this compound in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 1-10 mM).
-
Ensure complete dissolution by vortexing gently.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Induction of Recombinant Protein Expression in Sf9 Cells
Objective: To use this compound to induce the expression of a target gene under the control of an ecdysone-responsive promoter in Spodoptera frugiperda (Sf9) cells using a baculovirus expression vector system (BEVS).
Materials:
-
Sf9 cells in suspension culture (e.g., in Sf-900™ II SFM)
-
Recombinant baculovirus encoding the gene of interest under an ecdysone-responsive promoter
-
This compound stock solution (from Protocol 1)
-
Shake flasks or bioreactor
-
Incubator shaker (27°C)
Protocol:
-
Culture Sf9 cells in suspension to a density of approximately 2 x 10^6 cells/mL.
-
Infect the Sf9 cell culture with the recombinant baculovirus at a multiplicity of infection (MOI) of 5-10.
-
Incubate the infected culture at 27°C with shaking (e.g., 130 rpm) for 24 hours.
-
Prepare a working solution of this compound by diluting the stock solution in fresh, sterile culture medium.
-
Add the diluted this compound to the infected cell culture to achieve the desired final concentration. It is recommended to test a range of concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM) to determine the optimal concentration for your specific construct and protein.
-
Continue to incubate the culture at 27°C with shaking.
-
Harvest the cells or culture supernatant at various time points post-induction (e.g., 48, 72, 96 hours) to determine the optimal expression time.
-
Analyze protein expression by SDS-PAGE, Western blot, or a functional assay.
Mandatory Visualizations
Signaling Pathway of Ecdysteroids in Insect Cells
Caption: Ecdysteroid signaling pathway in an insect cell.
Experimental Workflow for this compound-Induced Protein Expression
Caption: Workflow for protein expression using this compound.
References
- 1. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecdysteroids as Potent Enzyme Inhibitors and Verification of Their Activity Using In Vitro and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ecdysteroids increase the yield of recombinant protein produced in baculovirus insect cell expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insect Cell–Based Protein Expression — Protein Expression Handbook | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Isocyasterone Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Isocyasterone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in this compound purification stem from its polar nature and the frequent co-occurrence of structurally similar ecdysteroid isomers and other polar plant constituents.[1][2][3] This can lead to difficulties in achieving high purity and can complicate separation from impurities like chlorophyll, lipids, and other steroids.[3]
Q2: What are the most common methods for this compound purification?
A2: A multi-step approach combining various chromatographic techniques is typically employed.[4][5] Common methods include:
-
Column Chromatography: Often used as an initial purification step with stationary phases like alumina or silica gel.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are crucial for high-resolution separation of this compound from its isomers and other impurities.[4][6]
-
Droplet Counter-Current Chromatography (DCCC): An effective technique for purifying ecdysteroids with a wide range of polarities from complex mixtures.[7][8]
-
Crystallization: Used as a final step to achieve high purity of the isolated this compound.[9]
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using a combination of analytical techniques:
-
HPLC: Provides a quantitative measure of purity by separating this compound from impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can help identify impurities.[8]
Q4: Are there any specific safety precautions I should take when working with the solvents used in this compound purification?
A4: Yes, many of the organic solvents used in chromatography, such as methanol, acetonitrile, and chloroform, are flammable and toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of this compound after column chromatography. | Inappropriate Solvent System: The elution strength of the mobile phase may be too weak to elute the compound effectively. | Gradually increase the polarity of the mobile phase. For example, in reversed-phase chromatography, decrease the percentage of water or increase the percentage of organic solvent. |
| Compound Precipitation on Column: this compound may have low solubility in the chosen mobile phase, causing it to precipitate on the column. | Ensure the sample is fully dissolved in the initial mobile phase before loading. Consider using a stronger solvent to dissolve the sample and then diluting it with the mobile phase. | |
| Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. | Change the stationary phase (e.g., from silica to alumina or a bonded phase). Modify the mobile phase pH to alter the ionization state of the compound and reduce strong interactions. | |
| Poor yield after crystallization. | Incomplete Crystallization: The solution may not have reached optimal supersaturation, or the cooling process was too rapid. | Allow the solution to cool slowly.[10] If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation.[10] Consider adding a seed crystal. |
| High Solubility in Mother Liquor: A significant amount of this compound may remain dissolved in the solvent after crystallization. | Cool the solution in an ice bath to further decrease solubility.[10] Minimize the amount of solvent used for recrystallization. |
Poor Separation of Isomers
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of this compound with its isomers during HPLC. | Suboptimal Mobile Phase Composition: The mobile phase may not have sufficient selectivity for the isomers. | For reversed-phase HPLC, try different organic modifiers (e.g., acetonitrile vs. methanol) or adjust the pH of the aqueous component. For normal-phase HPLC, adding a small amount of a polar solvent can improve separation.[4] |
| Inappropriate Stationary Phase: The chosen column may not provide the necessary selectivity for isomeric separation. | Use a high-resolution column with a different stationary phase chemistry. For steroid isomers, biphenyl or C18 phases can be effective.[11] | |
| Gradient is too Steep: A rapid gradient may not allow for sufficient resolution between closely eluting isomers. | Use a shallower gradient or an isocratic elution with the optimized mobile phase composition. |
Presence of Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| The purified this compound contains unknown peaks in the HPLC chromatogram. | Incomplete Removal of Polar Impurities: Initial extraction and chromatography steps may not have effectively removed all polar contaminants. | Incorporate a solid-phase extraction (SPE) step before HPLC.[9] Consider using a different initial chromatography technique, such as droplet counter-current chromatography.[7] |
| Compound Degradation: this compound may be unstable under the purification conditions (e.g., pH, temperature). | Perform purification steps at a lower temperature. Avoid strongly acidic or basic conditions if the compound is known to be sensitive. | |
| Contamination from Solvents or Equipment: Impurities may be introduced from the solvents or glassware used. | Use high-purity HPLC-grade solvents and ensure all glassware is scrupulously clean. |
Experimental Protocols
General Extraction Protocol for Ecdysteroids from Plant Material
This protocol provides a general procedure for the initial extraction of ecdysteroids, which can be adapted for this compound-containing plant sources.
-
Milling: Dry the plant material and mill it into a fine powder.
-
Extraction: Macerate the powdered plant material with a high excess of methanol (e.g., 10-fold volume) at room temperature with agitation for several hours.[5]
-
Filtration: Filter the extract to remove solid plant material.
-
Concentration: Evaporate the methanol from the filtrate under reduced pressure to obtain a crude extract.
-
Solvent-Solvent Partitioning: To remove non-polar impurities, dissolve the crude extract in 70% aqueous methanol and partition it against a non-polar solvent like hexane.[8] Discard the hexane layer.
-
Precipitation: The aqueous methanol extract can be further concentrated and subjected to precipitation with acetone to remove highly polar contaminants.[9]
Representative HPLC Purification Protocol for Ecdysteroids
This is a representative reversed-phase HPLC method that can be optimized for this compound purification.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Gradient Program: A typical gradient might start with a low percentage of B, increasing to a higher percentage over 30-40 minutes to elute compounds of increasing hydrophobicity. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., around 245 nm for the enone chromophore).
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the partially purified extract in the initial mobile phase composition.
Quantitative Data Summary
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Parameters to Optimize |
| Column Chromatography (Alumina/Silica) | 60-80% | Moderate to High | Stationary phase activity, mobile phase polarity. |
| Reversed-Phase HPLC | >95% | Low to Moderate | Mobile phase composition (organic modifier, pH), gradient slope, column chemistry. |
| Crystallization | >99% | Moderate | Solvent system, cooling rate, temperature.[5] |
Visualizations
Caption: A generalized experimental workflow for the purification of this compound from a plant source.
Caption: A troubleshooting decision tree for addressing low purity issues in HPLC purification.
References
- 1. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones [mdpi.com]
- 2. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ecdysteroids [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Isocyasterone Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Isocyasterone.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound. | Phytoecdysteroids are polar compounds.[1] Use polar solvents like methanol, ethanol, or aqueous mixtures of these solvents.[2] Experiment with different solvent-to-water ratios to find the optimal polarity. |
| Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to efficiently extract the compound. | Optimize extraction time and temperature. For Microwave-Assisted Extraction (MAE) of a related plant, Cyanotis beddomei, optimal conditions were found to be 70°C for 30 minutes.[3][4][5] For Ultrasound-Assisted Extraction (UAE), temperatures around 40-60°C are often effective.[6][7] | |
| Inadequate Cell Wall Disruption: The solvent may not be effectively penetrating the plant material to release this compound. | Ensure the plant material (Cyanotis arachnoidea roots are a common source) is finely ground to increase the surface area for extraction.[8][9][10] Modern techniques like UAE and MAE can enhance cell wall disruption through cavitation and localized heating, respectively.[11] | |
| Compound Degradation: this compound may be degrading during the extraction process due to excessive heat or other factors. | While ecdysteroids are generally stable, prolonged exposure to very high temperatures should be avoided. Monitor for the appearance of degradation products in your HPLC analysis. Consider using extraction methods that operate at lower temperatures, such as UAE or optimizing MAE parameters to avoid overheating. | |
| Poor HPLC Resolution/Peak Shape | Column Issues: The HPLC column may be contaminated, degraded, or not suitable for the separation. | Use a C18 column, which is commonly used for the separation of steroids.[12] If peak tailing or splitting occurs, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[13] |
| Inappropriate Mobile Phase: The mobile phase composition may not be optimal for separating this compound from other compounds in the extract. | A common mobile phase for phytoecdysteroid analysis is a gradient of acetonitrile and water.[14] Adjust the gradient profile and pH to improve separation. | |
| Sample Overload: Injecting too concentrated a sample can lead to broad or distorted peaks. | Dilute the sample before injection. Ensure the injection volume is within the recommended range for your column. | |
| Presence of Impurities in Extract | Co-extraction of other compounds: The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound. | Employ downstream processing techniques to purify the extract. This can include liquid-liquid extraction, solid-phase extraction (SPE), or preparative chromatography.[15][16][17][18][19] |
| Sample Matrix Effects: Other compounds in the extract can interfere with the analysis of this compound. | Use a sample cleanup method like SPE before HPLC analysis to remove interfering compounds.[20] |
Frequently Asked Questions (FAQs)
Q1: What is the best source material for this compound extraction?
A1: Cyanotis arachnoidea is a well-documented and rich source of various phytoecdysteroids, including compounds structurally related to this compound.[8][9][10][21][22] Commercial extracts of this plant are also available.[8][9][10]
Q2: Which extraction method provides the highest yield of phytoecdysteroids?
A2: Modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are generally more efficient than traditional methods like maceration or Soxhlet extraction, offering higher yields in shorter times with reduced solvent consumption.[20][23] Supercritical Fluid Extraction (SFE) with a co-solvent is another effective "green" alternative. The optimal method can depend on the specific compound and available equipment.
Q3: What are the key parameters to optimize for improving this compound yield?
A3: The most critical parameters to optimize are:
-
Solvent Composition: The type of solvent and its water content significantly impact extraction efficiency.[2]
-
Temperature: Higher temperatures generally increase extraction speed and yield, but excessive heat can cause degradation.[24]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound.
-
Solid-to-Liquid Ratio: A higher solvent volume can improve extraction but may lead to more dilute extracts requiring further concentration.[25]
-
Particle Size: Finer grinding of the plant material increases the surface area available for extraction.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantitative analysis of phytoecdysteroids.[1][14][26] A C18 column is typically used with a mobile phase gradient of acetonitrile and water.[27] A validated analytical method with a reference standard for this compound is necessary for accurate quantification.
Q5: What is the general downstream processing workflow for purifying this compound?
A5: A typical downstream processing workflow after initial extraction involves:
-
Filtration/Centrifugation: To remove solid plant debris from the crude extract.[15][16][17][19]
-
Solvent Partitioning (Liquid-Liquid Extraction): To separate compounds based on their polarity.
-
Chromatography: Techniques like column chromatography, flash chromatography, or preparative HPLC are used for further purification and isolation of this compound.[8][9][10]
Data Presentation
Table 1: Comparison of Extraction Methods for Phytoecdysteroids (General)
| Extraction Method | Typical Solvents | Advantages | Disadvantages | Reported Yield (General Phytoecdysteroids) |
| Maceration | Ethanol, Methanol | Simple, low cost | Time-consuming, lower efficiency | Lower |
| Soxhlet Extraction | Ethanol, Methanol, Ethyl Acetate | More efficient than maceration | Time-consuming, large solvent volume, potential thermal degradation | Moderate |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol (aqueous mixtures) | Fast, efficient, reduced solvent and energy consumption, suitable for thermolabile compounds[11] | Equipment cost | High[20] |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol (aqueous mixtures) | Very fast, high efficiency, reduced solvent consumption[3][4][5] | Equipment cost, potential for localized overheating | High[20] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with co-solvents (e.g., Ethanol) | "Green" solvent, high selectivity, solvent-free final product | High equipment cost and complexity | High |
Note: The yields are general comparisons for phytoecdysteroids and the optimal method for this compound may vary.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Phytoecdysteroids
This protocol is a general guideline based on methods used for similar compounds and can be optimized for this compound.
-
Sample Preparation: Grind dried roots of Cyanotis arachnoidea to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 gram) into an extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonication parameters to optimize:
-
Temperature: 40-60°C
-
Time: 20-40 minutes
-
Ultrasonic Power/Frequency: Varies by instrument, requires optimization.
-
-
-
Post-Extraction:
-
Centrifuge or filter the mixture to separate the extract from the solid residue.
-
Collect the supernatant (the extract).
-
The extraction can be repeated on the residue to maximize yield.
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Analysis:
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter.
-
Analyze by HPLC-UV for the quantification of this compound.
-
Protocol 2: HPLC-UV Analysis of this compound
This is a general HPLC method that can be adapted for this compound analysis.
-
Column: C18, 5 µm particle size, e.g., 4.6 x 250 mm.
-
Mobile Phase:
-
Solvent A: Water (with 0.1% formic acid, optional, for better peak shape).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 15-30% B
-
5-20 min: 30-60% B
-
20-25 min: 60-15% B
-
25-30 min: 15% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Phytoecdysteroids typically have a UV absorbance maximum around 242-254 nm. The optimal wavelength for this compound should be determined.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Quantification: Use a calibration curve generated from an this compound reference standard of known concentrations.
Mandatory Visualization
Caption: Experimental workflow for this compound extraction and purification.
Caption: Ecdysteroid receptor signaling pathway activated by this compound.
References
- 1. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. Optimization of ultrasound-assisted extraction of anthocyanins and bioactive compounds from butterfly pea petals using Taguchi method and Grey relational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 8. A Commercial Extract of Cyanotis arachnoidea Roots as a Source of Unusual Ecdysteroid Derivatives with Insect Hormone Receptor Binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Oxidized Ecdysteroids from a Commercial Cyanotis arachnoidea Root Extract as Potent Blood–Brain Barrier Protective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Optimized Ultrasound-Assisted Extraction Methods for the Recovery of Total Phenolic Compounds and Anthocyanins from Onion Bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. realab.ua [realab.ua]
- 14. researchgate.net [researchgate.net]
- 15. Downstream processing (Chapter 9) - Basic Biotechnology [resolve.cambridge.org]
- 16. microbiologynotes.org [microbiologynotes.org]
- 17. youtube.com [youtube.com]
- 18. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 19. biomanufacturing.org [biomanufacturing.org]
- 20. aktpublication.com [aktpublication.com]
- 21. Effects of Phytoecdysteroids (PEDS) Extracted from Cyanotis arachnoidea on Rumen Fermentation, Enzyme Activity and Microbial Efficiency in a Continuous-Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. greenpharmacy.info [greenpharmacy.info]
- 24. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 27. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting Isocyasterone instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of Isocyasterone in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible particulates. What could be the cause?
A1: Cloudiness or precipitation in your this compound solution can be due to several factors:
-
Poor Solubility: this compound may have limited solubility in the solvent you are using, especially at higher concentrations.
-
Low Temperature: The compound may be precipitating out of solution upon storage at low temperatures (e.g., 4°C or -20°C).
-
Degradation: The observed particulates could be degradation products that are less soluble than the parent compound.
-
Contamination: The solution might be contaminated with insoluble impurities.
We recommend visually inspecting the solution before each use. If precipitation is observed, gentle warming and vortexing may help redissolve the compound. However, if the issue persists, it could indicate a more significant stability problem.
Q2: I am observing a decrease in the biological activity of my this compound solution over time. Why is this happening?
A2: A decline in biological activity is a strong indicator of chemical degradation. This compound, like other ecdysteroids, is a polyhydroxylated ketosteroid, and its structure contains functional groups susceptible to degradation under certain conditions. The loss of activity suggests that the concentration of the active parent compound is decreasing. To confirm this, we recommend performing a quantitative analysis of your solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).
Q3: What are the primary factors that can cause this compound to degrade in solution?
A3: The stability of this compound in solution can be influenced by several factors:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze the degradation of e.g., other steroids. Ecdysteroids can undergo base-catalyzed autoxidation.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV or fluorescent light can induce photolytic degradation. Solutions should be stored in light-protected containers.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation byproducts.
-
Solvent: The choice of solvent can impact the stability of this compound. It is crucial to use high-purity, anhydrous solvents when preparing stock solutions.
Q4: How should I prepare and store my this compound stock solutions to maximize stability?
A4: To ensure the longevity of your this compound solutions, we recommend the following practices:
-
Solvent Selection: Use high-purity, anhydrous solvents such as DMSO or ethanol for preparing stock solutions.
-
Concentration: Prepare concentrated stock solutions to minimize the volume added to your experimental system.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
-
Storage Conditions: Store the aliquots in tightly sealed, light-protected vials at -20°C or lower. For short-term storage, 4°C may be acceptable, but long-term stability is generally better at lower temperatures.
-
Fresh Dilutions: On the day of the experiment, thaw a single aliquot and prepare fresh working dilutions in your aqueous experimental media. Do not store dilute aqueous solutions for extended periods.
Troubleshooting Guide
If you suspect this compound instability is affecting your experimental results, this guide provides a systematic approach to identifying and resolving the issue.
Diagram: Troubleshooting Workflow for this compound Instability
Caption: A flowchart to guide researchers in troubleshooting this compound instability issues.
Quantitative Data on this compound Stability
Currently, there is a lack of publicly available, comprehensive quantitative data on the degradation kinetics of this compound under various conditions. Researchers are encouraged to perform their own stability studies to determine the shelf-life of this compound solutions in their specific experimental setups. The following tables are provided as templates for recording data from such studies.
Table 1: Template for this compound Stability under Different pH Conditions
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration at Time X (µg/mL) | % Degradation |
| 2.0 | 25 | |||
| 7.4 | 25 | |||
| 9.0 | 25 |
Table 2: Template for this compound Stability under Different Temperature Conditions
| Temperature (°C) | Solvent | Initial Concentration (µg/mL) | Concentration at Time X (µg/mL) | % Degradation |
| 4 | DMSO | |||
| 25 | DMSO | |||
| 40 | DMSO |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 60°C for 24 hours.
-
Dissolve the stressed solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
4. HPLC Analysis:
-
Mobile Phase: A gradient of methanol and water is often suitable for ecdysteroids. A starting point could be 50:50 methanol:water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Ecdysteroids typically have a UV absorbance maximum around 242-254 nm.
-
Injection Volume: 20 µL
-
Analysis: Analyze the stressed samples and an unstressed control solution. Compare the chromatograms to identify degradation peaks and quantify the loss of the parent this compound peak.
Diagram: Experimental Workflow for Stability Assessment
Caption: A general workflow for conducting a stability assessment of this compound.
Signaling Pathways
This compound, as an ecdysteroid, is expected to exert its biological effects primarily through the ecdysone receptor (EcR), a nuclear receptor. The canonical signaling pathway is genomic, involving the regulation of gene expression.
Diagram: Genomic Ecdysteroid Signaling Pathway
Caption: The genomic signaling pathway of ecdysteroids like this compound.
It is also worth noting that some steroids can elicit rapid, non-genomic effects that are independent of gene transcription.[2][3][4][5][6] While specific non-genomic pathways for this compound have not been extensively characterized, researchers should be aware of this possibility, especially when observing rapid cellular responses.
References
- 1. Comparative HPLC and CE studies on the formation of 20-hydroxyecdysone metabolites from base-catalyzed autoxidation and Fenton reaction [coms.events]
- 2. Non-genomic actions of sex steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-genomic action of the mineralocorticoid aldosterone on cytosolic sodium in cultured kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Genomic Effects of Aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Isocyasterone Separation
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) for Isocyasterone separation. This resource is designed for researchers, scientists, and drug development professionals to provide direct answers to frequently asked questions and robust troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing an HPLC method for this compound separation? A1: A robust starting point for method development is reversed-phase HPLC (RP-HPLC).[1][2] Begin with a C18 column and a gradient elution using a mobile phase consisting of acetonitrile (Solvent B) and water with a small amount of acid (Solvent A), such as 0.1% formic acid or trifluoroacetic acid (TFA).[3] A typical starting gradient could be 10-90% Solvent B over 20-30 minutes. The UV detection wavelength for phytoecdysteroids like this compound is characteristically between 240-245 nm.[3]
Q2: How does the choice of an organic modifier (acetonitrile vs. methanol) affect the separation? A2: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC, but they offer different selectivities. Acetonitrile is generally a stronger solvent than methanol, leading to shorter retention times. Switching between them can significantly alter the elution order of closely related compounds, which can be a powerful tool for improving the resolution of this compound from impurities.[4] If you have co-elution problems, substituting acetonitrile with methanol (or vice-versa) is a recommended optimization step.[4]
Q3: What is the purpose of adding acid (e.g., 0.1% formic acid) to the mobile phase? A3: Adding a small amount of acid to the mobile phase is crucial for achieving sharp, symmetrical peaks.[5] this compound is a polar compound, and its peak shape can be negatively affected by interactions with residual silanol groups on the surface of the silica-based C18 column.[6] An acidic mobile phase suppresses the ionization of these silanol groups, minimizing these secondary interactions and reducing peak tailing.[6][7]
Q4: Should I use an isocratic or a gradient elution for my analysis? A4: The choice depends on your sample's complexity.
-
Gradient Elution: This is ideal for initial method development and for analyzing complex samples containing compounds with a wide range of polarities.[8][9] It allows you to screen for the necessary solvent strength and ensures that all components, from polar to non-polar, are eluted in a reasonable time.
-
Isocratic Elution: Once the optimal mobile phase composition is determined and if your sample is relatively simple (e.g., this compound and a few known impurities eluting closely), an isocratic method is preferable.[8] It is simpler, more robust, and provides better precision for routine quantitative analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor resolution or co-elution of this compound peak.
Question: My this compound peak is overlapping with other peaks from my plant extract. How can I improve the separation?
Answer: Poor resolution is a common challenge when analyzing complex mixtures. Follow these systematic steps to improve the separation of your target analyte.
Caption: A stepwise workflow for troubleshooting poor peak resolution.
Issue 2: My this compound peak is asymmetrical (shows tailing).
Question: My this compound peak has a noticeable tail, which is affecting my ability to accurately quantify it. What causes this and how can I fix it?
Answer: Peak tailing is often caused by unwanted secondary interactions between the analyte and the column, or by issues within the HPLC system itself. This troubleshooting workflow can help you identify and resolve the root cause.
Caption: A logical progression for diagnosing and fixing peak tailing.
Issue 3: The retention time for this compound is unstable between injections.
Question: My retention times are drifting, making peak identification unreliable. What could be the cause?
Answer: Retention time instability can stem from several factors:
-
Inadequate Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection, especially when using a new mobile phase.
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition, especially the organic-to-aqueous ratio or pH, can cause significant shifts in retention.[10] Prepare mobile phase in large, single batches for a sequence of runs.
-
Temperature Fluctuations: Column temperature is a critical parameter.[11] Use a column oven to maintain a constant temperature throughout the analysis.
-
Column Contamination and Degradation: Over time, strongly retained compounds from the sample matrix can build up on the column, altering its chemistry and causing retention shifts.[12] A regular column cleaning protocol is recommended.
Data Presentation: HPLC Parameter Summary
The tables below summarize key HPLC parameters and their impact on the separation process.
Table 1: HPLC Column Characteristics and Their Impact on Separation
| Parameter | Effect on Resolution | Effect on Backpressure | Typical Use Case for this compound |
| Particle Size | Smaller particles (e.g., 3 µm) provide higher efficiency and better resolution.[13] | Decreasing particle size significantly increases backpressure.[13] | 5 µm for initial method development; 3 µm or sub-2 µm for high-resolution needs. |
| Column Length | Longer columns provide more theoretical plates and thus better resolution.[13] | Longer columns increase backpressure proportionally. | 150 mm is a good starting point; 250 mm for complex separations. |
| Internal Diameter (ID) | Smaller ID columns (e.g., 2.1 mm) can increase sensitivity, especially with limited sample.[13] | Lower flow rates are used, resulting in lower overall solvent consumption. | 4.6 mm for standard methods; 2.1 mm for LC-MS applications. |
| Pore Size | For small molecules like this compound (<2000 Da), smaller pores (60-120 Å) provide more surface area for interaction.[13] | No significant direct effect on backpressure. | 100 Å or 120 Å is standard and appropriate. |
Table 2: Common Mobile Phase Compositions for Phytoecdysteroid Separation
| Mobile Phase System | Typical Starting Ratio (A:B) | Purpose of Additive | Reference Example |
| Water + 0.1% Formic Acid (A) / Acetonitrile (B) | 90:10 (Gradient Start) | Improves peak shape by suppressing silanol interactions; volatile and MS-compatible.[5] | Used for general phytoecdysteroid screening. |
| Water + 0.01% TFA (A) / Acetonitrile (B) | 75:25 (Isocratic) | Strong ion-pairing agent, can significantly improve peak shape for basic compounds. | A mobile phase of acetonitrile–water (0.01% TFA) (25:75) has been used successfully. |
| Water (A) / Methanol (B) | 90:10 (Gradient Start) | Offers different selectivity compared to acetonitrile, which can resolve co-eluting peaks. | Often used as an alternative to acetonitrile to optimize selectivity. |
Experimental Protocols
Protocol 1: General Method Development Starting Point
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV Diode Array Detector (DAD) at 242 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-22 min: 10% to 90% B (Linear Ramp)
-
22-25 min: 90% B (Hold)
-
25.1-30 min: 10% B (Re-equilibration)
-
-
Procedure: Equilibrate the column with the starting mobile phase composition (90:10 A:B) for at least 15 minutes before the first injection. Inject a standard of this compound to determine its retention time, then inject your sample. Adjust the gradient slope based on the resulting chromatogram to optimize resolution.
Protocol 2: Reversed-Phase Column Cleaning and Regeneration
If you observe high backpressure or deteriorating peak shape, a thorough column wash is recommended.
-
Disconnect: Disconnect the column from the detector to prevent contamination.
-
Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of your mobile phase without any acid or buffer salts (e.g., 60:40 Water:Acetonitrile).
-
Flush with 100% Water: Flush with 20 column volumes of 100% HPLC-grade water.
-
Flush with Isopropanol: Flush with 20 column volumes of 100% Isopropanol. This will remove strongly retained non-polar compounds.
-
Re-introduce Mobile Phase: Re-introduce your mobile phase by first flushing with the Isopropanol/Mobile Phase B mixture, then with your operating mobile phase.
-
Equilibrate: Equilibrate the column extensively (at least 20-30 column volumes) with your starting mobile phase before use.
References
- 1. mdpi.com [mdpi.com]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. nacalai.com [nacalai.com]
- 9. web.vscht.cz [web.vscht.cz]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. mdpi.com [mdpi.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. hplc.ru [hplc.ru]
How to resolve co-eluting peaks with Isocyasterone
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks during the analysis of Isocyasterone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a phytoecdysteroid, a type of naturally occurring steroid found in plants. Like other ecdysteroids, it is investigated for a variety of potential biological activities. Accurate quantification is crucial for pharmacokinetic studies, formulation development, and ensuring the correct dosage and purity of potential therapeutic agents. Co-elution with other compounds can lead to inaccurate measurements and misleading experimental results.
Q2: What are the common causes of peak co-elution in the analysis of this compound?
Co-elution in the chromatographic analysis of this compound can be caused by several factors:
-
Presence of Isomers: this compound may have structural isomers (compounds with the same molecular formula but different structures) or stereoisomers (compounds with the same connectivity but different spatial arrangements of atoms) that have very similar physicochemical properties, making them difficult to separate.[1][2][3][4][5]
-
Related Phytoecdysteroids: Plant extracts containing this compound are often complex mixtures of other structurally similar ecdysteroids, which can have similar retention times on a chromatographic column.[6][7]
-
Metabolites: In biological samples, metabolites of this compound may be present. These metabolites can have polarities similar to the parent compound, leading to co-elution.
-
Synthetic Impurities: During the synthesis of this compound, related impurities or byproducts may be formed that are challenging to separate from the main compound.
-
Suboptimal Chromatographic Conditions: An inappropriate choice of column, mobile phase, gradient program, or temperature can result in poor separation of this compound from other components in the sample.
Q3: How can I detect if I have a co-elution problem with my this compound peak?
Several indicators can suggest a co-elution issue:
-
Poor Peak Shape: Look for asymmetrical peaks, such as fronting, tailing, or the presence of shoulders.
-
Inconsistent Peak Area/Height Ratios: If you are analyzing multiple samples, significant variations in the ratio of peak area to peak height for the this compound peak can indicate an underlying impurity.
-
Mass Spectrometry (MS) Data: If you are using a mass spectrometer as a detector, check the mass spectrum across the peak. A pure peak should show a consistent mass spectrum. The presence of multiple m/z values across the peak is a strong indicator of co-elution.
-
Diode Array Detector (DAD) Data: A DAD allows for the acquisition of UV-Vis spectra across the chromatographic peak. Peak purity analysis software can be used to assess the spectral homogeneity across the peak.
Troubleshooting Guide: Resolving Co-eluting Peaks with this compound
This guide provides a systematic approach to resolving co-elution issues encountered during the HPLC analysis of this compound.
Step 1: Method Optimization - Mobile Phase and Gradient
A primary cause of poor resolution is a suboptimal mobile phase composition or gradient program.
-
Evaluate Mobile Phase Composition: The choice of organic solvent can significantly impact selectivity.
-
Acetonitrile vs. Methanol: These solvents have different selectivities for steroids. If you are using acetonitrile, try switching to methanol, or vice versa. A mixture of the two can also be explored.
-
Additives: Small amounts of additives like formic acid or acetic acid (typically 0.1%) can improve peak shape and influence the ionization of the analytes, potentially improving separation.
-
-
Optimize the Gradient Program: A shallow gradient can often improve the separation of closely eluting compounds.
-
Decrease the Gradient Slope: Reduce the rate of increase of the organic solvent over time. This gives the analytes more time to interact with the stationary phase, which can enhance separation.
-
Introduce Isocratic Segments: Incorporate isocratic holds in your gradient at the point where the co-eluting peaks are expected to elute.
-
Experimental Protocols
Protocol 1: HPLC Method Development for this compound Separation
This protocol outlines a general approach to developing a robust HPLC method for the separation of this compound from potential impurities.
1. Initial Conditions:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B in 20 minutes) to determine the approximate retention time of this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength for this compound (e.g., 245 nm, typical for ecdysteroids) and/or Mass Spectrometry.
-
Injection Volume: 10 µL.
2. Method Optimization Strategy:
-
If co-elution is observed:
-
Change Organic Modifier: Replace Acetonitrile with Methanol and re-run the initial gradient.
-
Modify Gradient: Based on the initial scouting runs, design a shallower gradient around the elution time of this compound. For example, if this compound elutes at 40% B, you could try a gradient of 30-50% B over 30 minutes.
-
Column Screening: If mobile phase and gradient optimization do not provide adequate resolution, screen different column chemistries. Good alternatives for steroid separations include Phenyl-Hexyl and Biphenyl phases.
-
Temperature Optimization: Evaluate the separation at different column temperatures (e.g., 25 °C, 40 °C, 50 °C).
-
3. System Suitability:
-
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject a standard solution of this compound multiple times (n=5) and evaluate the following parameters:
-
Tailing Factor: Should be between 0.8 and 1.5.
-
Theoretical Plates: Should be >2000.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be <2%.
-
Data Presentation
The following table summarizes hypothetical quantitative data that could be generated during method development to resolve a co-eluting peak with this compound.
| Method Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 | C18 | Biphenyl |
| Mobile Phase B | Acetonitrile | Methanol | Methanol |
| Gradient | 5-95% B in 20 min | 30-50% B in 30 min | 30-50% B in 30 min |
| Resolution (Rs) | 0.8 | 1.2 | 1.8 |
| This compound Peak Tailing | 1.6 | 1.3 | 1.1 |
Resolution (Rs) is a measure of the separation between two peaks. A value of Rs ≥ 1.5 indicates baseline separation.
Visualizations
Experimental Workflow
Caption: A logical workflow for troubleshooting and resolving co-eluting peaks in this compound analysis.
Postulated Signaling Pathway
While specific signaling pathways for this compound are not well-documented, based on the known activities of other phytoecdysteroids and structurally related compounds, a potential anti-inflammatory mechanism could involve the inhibition of the NF-κB pathway. The following diagram illustrates this hypothetical pathway.
References
Addressing low bioactivity of Isocyasterone in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low bioactivity observed with Isocyasterone in experimental settings.
Troubleshooting Guide: Addressing Low Bioactivity
This guide offers solutions to specific problems you may encounter during your experiments with this compound.
Question 1: My this compound compound is not fully dissolving or is precipitating out of solution. What should I do?
Answer:
Poor aqueous solubility is a primary reason for the low bioactivity of many complex organic molecules. This compound, as a phytoecdysteroid, can be challenging to dissolve in aqueous media.
Recommended Solutions:
-
Solvent Selection: Start with a small amount of a 100% organic solvent to create a high-concentration stock solution. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF). Subsequently, dilute this stock solution into your aqueous culture medium. Ensure the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Co-solvents and Solubilizing Agents: The use of co-solvents is a widely used technique to enhance the solubility of poorly water-soluble drugs. Consider using formulation strategies that improve solubility. These can include:
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, encapsulating the poorly soluble drug and increasing its aqueous solubility.
-
Surfactants: Micellar solubilization using surfactants can enhance the dissolution of hydrophobic drugs.
-
-
Physical Methods:
-
Sonication: Use a bath sonicator to provide energy to break down solute-solute interactions.
-
Gentle Warming: Gently warm the solution in a water bath (e.g., to 37°C) to increase solubility. However, be cautious, as excessive heat can lead to degradation. It is crucial to first perform stability studies.
-
Question 2: I've managed to dissolve the this compound, but I'm still observing lower-than-expected or inconsistent bioactivity in my cell-based assays. What are the potential causes and solutions?
Answer:
This is a multi-faceted issue that can stem from the compound's formulation, stability, or the experimental design itself.
Recommended Solutions:
-
Enhance Formulation: The bioavailability of a compound is critically dependent on its formulation.
-
Lipid-Based Formulations: For in vivo studies or specific in vitro models, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve absorption by presenting the drug in a solubilized form.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic matrix can improve its dissolution rate and bioavailability. This involves dissolving the drug and a carrier in a common solvent and then removing the solvent.
-
Nanosizing: Reducing the particle size of the drug to the nanoscale (nanonization) increases the surface area, which can lead to enhanced dissolution and bioavailability.
-
-
Assess Compound Stability: this compound may degrade under certain experimental conditions.
-
Forced Degradation Studies: It is mandatory to perform stability studies to understand how factors like pH, light, and temperature affect the compound. Exposing the compound to stress conditions (e.g., acid, base, oxidation, photolysis) can identify likely degradation products and establish its intrinsic stability.
-
Solution Stability: Test the stability of your prepared this compound solutions over the duration of your experiment to ensure the concentration remains consistent.
-
-
Optimize Experimental Protocol:
-
Increase Incubation Time: The compound may be a slow-acting agent. Consider extending the exposure time in your assays.
-
Use Serum-Free or Low-Serum Media: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. If your cell line permits, try performing the experiment in serum-free or reduced-serum media.
-
Validate Assay Performance: Ensure your assay is performing correctly by using a known positive control compound with a similar mechanism of action to confirm that the cellular machinery you are targeting is responsive.
-
Logical Flow for Troubleshooting Low Bioactivity
The following diagram outlines a step-by-step process for troubleshooting issues related to low bioactivity.
Caption: Troubleshooting workflow for addressing low bioactivity.
Frequently Asked Questions (FAQs)
Question 1: What is this compound and what is its likely mechanism of action?
Answer: this compound is a phytoecdysteroid, a type of compound produced by plants that is structurally similar to insect molting hormones. In vertebrates, these compounds do not produce hormonal effects but can have other pharmacological activities. The mechanism of action for many phytoecdysteroids involves interaction with cellular signaling pathways. While the exact pathway for this compound requires specific investigation, a common mechanism for steroid-like molecules is to bind to receptors in the cytosol. This complex then translocates to the nucleus to modulate gene transcription.
Hypothesized Signaling Pathway for this compound
Caption: A hypothesized genomic signaling pathway for this compound.
Question 2: How can I quantitatively assess different formulation strategies for this compound?
Answer: A systematic approach is required to compare the effectiveness of different solubility enhancement techniques. You can perform solubility studies and parallel bioactivity assays.
Table 1: Comparison of Formulation Strategies
| Formulation Strategy | Principle of Action | Potential Improvement in Bioactivity | Key Considerations |
| Co-solvents (e.g., PEG 400) | Increases solubility by reducing the polarity of the aqueous solvent. | Moderate | Simple to implement for in vitro studies. Solvent toxicity must be monitored. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic drug molecule within its core, increasing aqueous solubility. | Moderate to High | Effective for many molecules. May have its own biological effects at high concentrations. |
| Solid Dispersions | Disperses the drug in an amorphous state within a hydrophilic carrier, increasing dissolution rate. | High | Can significantly improve oral bioavailability. Requires specific manufacturing processes like spray drying or hot-melt extrusion. |
| Nanosuspensions | Increases the surface area of the drug by reducing particle size, leading to faster dissolution. | High | Can be effective for both oral and parenteral routes. Requires specialized equipment for milling or precipitation. |
Question 3: Can you provide a detailed protocol for testing this compound's bioactivity using an enhanced solubility method?
Answer: Certainly. Below is a generalized protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay, incorporating a cyclodextrin-based formulation to improve this compound solubility.
Experimental Protocol: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic/cytostatic effect of this compound on a cancer cell line using an enhanced solubility formulation.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
DMSO (ACS grade)
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Preparation of this compound-Cyclodextrin Stock Solution (10 mM): a. Prepare a 40% (w/v) solution of HP-β-CD in sterile water. b. Separately, dissolve this compound in a minimal amount of DMSO. c. Slowly add the this compound-DMSO solution to the stirring HP-β-CD solution. d. Continue to stir at room temperature for 1-2 hours, protected from light. e. This creates a stock solution where the this compound is complexed with the cyclodextrin, improving its solubility in aqueous media.
-
Cell Seeding: a. Trypsinize and count cells. b. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the this compound-cyclodextrin stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). b. Include a "vehicle control" (medium with the same final concentration of the HP-β-CD/DMSO solution without the drug) and a "no treatment" control. c. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well. b. Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium and add 100 µL of MTT Solubilization Solution to each well. d. Pipette up and down to dissolve the formazan crystals completely.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
Workflow for Preparing and Testing an Enhanced Formulation
Caption: Experimental workflow from formulation to data analysis.
Technical Support Center: Isocyasterone Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Isocyasterone during storage.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Loss of Potency or Altered Biological Activity | Chemical degradation of this compound due to improper storage conditions. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (2-8°C), protected from light, and under an inert atmosphere. 2. Assess Purity: Perform analytical testing (e.g., HPLC-UV) to determine the purity of the stored sample and identify any degradation products. 3. Review Handling Procedures: Ensure that the compound was not repeatedly freeze-thawed or exposed to harsh conditions during handling. |
| Discoloration or Change in Physical Appearance | Oxidation or other chemical reactions. | 1. Visual Inspection: Note any changes in color (e.g., yellowing) or consistency of the powder. 2. Purity Analysis: Use HPLC-UV to check for the presence of impurities or degradation products that may be colored. 3. Inert Atmosphere: If not already done, store the compound under an inert gas like argon or nitrogen to prevent oxidation. |
| Inconsistent Experimental Results | Partial degradation of the stock solution. | 1. Prepare Fresh Solutions: Always prepare fresh solutions of this compound for critical experiments. 2. Solution Stability: If stock solutions need to be stored, perform a stability study to determine the acceptable storage duration and conditions. Avoid long-term storage of solutions unless stability data is available. 3. Solvent Purity: Use high-purity, degassed solvents for preparing solutions to minimize oxidative degradation. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | 1. Characterize Degradants: If possible, use techniques like LC-MS to identify the structure of the degradation products. This can provide insights into the degradation pathway. 2. Adjust Storage: Based on the likely degradation pathway (e.g., hydrolysis, oxidation), modify storage conditions to mitigate it (e.g., store in a desiccator, use an inert atmosphere). |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at a refrigerated temperature of 2-8°C, and protected from light. These conditions help to minimize the risk of oxidation, hydrolysis, and photodegradation.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light and oxygen. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a tightly sealed vial, protected from light. A preliminary stability study is advised to determine the acceptable storage duration for your specific solvent and concentration.
Q3: What are the primary degradation pathways for this compound?
A3: Based on the structure of this compound and related phytoecdysteroids, the primary degradation pathways are likely to be:
-
Hydrolysis: The lactone ring in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to an open-ring structure.
-
Oxidation: The polyhydroxylated steroid backbone is prone to oxidation, particularly in the presence of oxygen and light. Ecdysteroids have been shown to undergo autooxidation under alkaline conditions.[1]
Q4: How can I detect and quantify the degradation of this compound?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the most common and reliable way to assess the purity of this compound and quantify its degradation products. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a gradient of water and acetonitrile or methanol. The detection wavelength is typically around 242 nm, which corresponds to the characteristic absorbance of the enone chromophore in ecdysteroids.
Q5: What signs of degradation should I look for?
A5: Visual signs of degradation in solid this compound can include a change in color from white/off-white to yellow or brown. In solution, degradation may not be visually apparent. Analytically, the appearance of new peaks in an HPLC chromatogram and a corresponding decrease in the peak area of the parent this compound are clear indicators of degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound, which is a crucial step in developing a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV/PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound in an oven at 60°C for 48 hours. Also, expose a solution of this compound to the same conditions.
-
Photolytic Degradation: Expose the solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
Dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC-UV method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
-
Protocol 2: HPLC Method for Purity Assessment of this compound
Objective: To quantify the purity of this compound and detect the presence of any degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 20-80% B
-
20-25 min: 80% B
-
25-30 min: 80-20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 242 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 100 µg/mL) in the mobile phase.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram. The percentage of degradation products can be estimated by their relative peak areas.
Data Presentation
The following table can be used to summarize the quantitative data from a long-term stability study of this compound. Researchers should populate this table with their own experimental data.
| Storage Condition | Time Point | Purity (%) | Total Impurities (%) | Appearance |
| 2-8°C (Protected from light, inert atmosphere) | Initial | 99.5 | 0.5 | White powder |
| 3 Months | ||||
| 6 Months | ||||
| 12 Months | ||||
| 25°C / 60% RH | Initial | 99.5 | 0.5 | White powder |
| 1 Month | ||||
| 3 Months | ||||
| 6 Months | ||||
| 40°C / 75% RH | Initial | 99.5 | 0.5 | White powder |
| 1 Month | ||||
| 3 Months | ||||
| 6 Months |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Key preventative measures for this compound stability.
References
Technical Support Center: Isocyasterone Chromatographic Resolution
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals enhance the chromatographic resolution of Isocyasterone.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic mode for analyzing this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent technique for the analysis of this compound and related ecdysteroids. This is due to the molecule's moderate polarity, which allows for good retention and separation on non-polar stationary phases like C18.
Q2: I am not getting baseline separation between this compound and a known impurity. What is the first parameter I should adjust?
A2: The most powerful and often simplest parameter to adjust for improving separation (selectivity) is the mobile phase composition.[1][2] Modifying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly alter the retention times of this compound and its impurities, thereby improving resolution.
Q3: How does pH of the mobile phase affect the resolution of this compound?
A3: While this compound itself does not have strongly ionizable groups, pH can still influence resolution. Changes in pH can affect the ionization state of co-eluting impurities or the silanol groups on the silica-based column packing material, which can alter secondary interactions and improve selectivity.
Q4: Can changing the column temperature improve my separation?
A4: Yes, adjusting the column temperature can impact resolution. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[3][4] However, it can also alter the selectivity between this compound and other compounds. It is a useful parameter to optimize, but be mindful of the thermal stability of your analyte.[3][4]
Q5: What is a typical starting point for developing an HPLC method for this compound?
A5: A good starting point would be a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), a mobile phase of acetonitrile and water in a 50:50 (v/v) ratio, a flow rate of 1.0 mL/min, and UV detection around 245-255 nm, where ecdysteroids typically exhibit absorbance. From there, you can optimize the mobile phase composition and other parameters.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom: The this compound peak is asymmetrical, with a tail or a fronting shoulder.
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column is a common cause of peak fronting.[4] |
| Secondary Interactions | Add a small amount of a competing agent to the mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid) to mask active silanol groups on the column. |
| Column Contamination/Degradation | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column. |
| Inappropriate Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase to prevent peak distortion. |
Issue 2: Co-elution or Insufficient Resolution (Rs < 1.5)
Symptom: The this compound peak overlaps significantly with an adjacent peak.
| Parameter to Adjust | Recommended Action & Rationale |
| Mobile Phase Strength (Retention Factor, k) | Decrease the percentage of the organic solvent in the mobile phase. This will increase retention times for all components, potentially providing more time for separation to occur.[1] |
| Mobile Phase Composition (Selectivity, α) | Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). Different solvents can alter the selectivity of the separation.[1] |
| Column Chemistry (Selectivity, α) | Switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl). This is a powerful way to change selectivity when mobile phase adjustments are insufficient.[5] |
| Column Efficiency (N) | Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column. Both actions increase the number of theoretical plates, leading to narrower peaks and better resolution.[1][5] |
Issue 3: Low Sensitivity or Small Peak Area
Symptom: The this compound peak is very small, making accurate quantification difficult.
| Potential Cause | Troubleshooting Step |
| Incorrect Detection Wavelength | Verify the UV maximum of this compound using a diode array detector (DAD) or by referencing literature. Ensure the detector is set to this wavelength for maximum signal. |
| Sample Degradation | Prepare fresh samples and standards. Ensure the sample is stable in the chosen solvent and under the analytical conditions. |
| Low Sample Concentration | Increase the concentration of the sample, if possible. Alternatively, use a larger injection volume, but be cautious of potential peak shape distortion. |
| Detector Flow Cell Contamination | Flush the detector flow cell according to the manufacturer's instructions to remove any contaminants that may be absorbing UV light.[6] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Enhanced Selectivity
This protocol details a systematic approach to optimizing the mobile phase to improve the resolution between this compound and a closely eluting impurity.
-
Initial Condition:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50% B for 15 minutes (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Step 1: Adjust Mobile Phase Strength.
-
Perform a series of isocratic runs, decreasing the percentage of Mobile Phase B from 50% in 5% increments (i.e., 45%, 40%, 35%).
-
Analyze the chromatograms for changes in retention time and resolution. The goal is to achieve a retention factor (k) for this compound between 2 and 10.
-
-
Step 2: Change Organic Modifier.
-
If resolution is still insufficient, replace Acetonitrile (Mobile Phase B) with Methanol (with 0.1% Formic Acid).
-
Repeat the isocratic runs from Step 1, starting with a methanol percentage that gives a similar retention time to the best condition found with acetonitrile. Due to methanol's lower solvent strength, you may need to start at a higher organic percentage (e.g., 60-65%).
-
-
Step 3: Introduce a Gradient.
-
If isocratic elution fails, develop a shallow gradient. For example, start at 30% B, hold for 2 minutes, then ramp to 50% B over 10 minutes. A shallow gradient can effectively separate closely eluting peaks.[7]
-
Quantitative Data Summary
The following tables summarize the impact of different chromatographic parameters on the resolution (Rs) of this compound from a hypothetical impurity.
Table 1: Effect of Organic Modifier on Resolution (Conditions: C18 Column, 1.0 mL/min, 30°C)
| % Organic | Modifier | This compound Retention Time (min) | Impurity Retention Time (min) | Resolution (Rs) |
| 45% | Acetonitrile | 6.8 | 7.1 | 1.1 |
| 40% | Acetonitrile | 8.5 | 8.9 | 1.3 |
| 60% | Methanol | 7.2 | 7.8 | 1.6 |
| 55% | Methanol | 9.1 | 9.9 | 1.8 |
Table 2: Effect of Column Particle Size on Resolution (Conditions: 40% Acetonitrile, 1.0 mL/min, 30°C)
| Column Type | Particle Size (µm) | This compound Peak Width (min) | Resolution (Rs) | Backpressure (psi) |
| Standard HPLC | 5 | 0.15 | 1.3 | 1500 |
| UHPLC | 1.8 | 0.08 | 1.9 | 4500 |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common resolution issues in HPLC.
Caption: A flowchart for systematically troubleshooting poor chromatographic resolution.
Factors Influencing HPLC Resolution
This diagram illustrates the relationship between the three key factors of the resolution equation and the experimental parameters that can be adjusted to control them.
Caption: The relationship between experimental parameters and the factors affecting resolution.
References
- 1. chromtech.com [chromtech.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mastelf.com [mastelf.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. 5 Quick Tips to Develop and Improve Your IC Method [thermofisher.com]
Validation & Comparative
Isocyasterone vs. Ecdysterone: A Comparative Analysis for Researchers
For Immediate Release
This comprehensive guide provides a detailed comparative analysis of isocyasterone and ecdysterone, two prominent phytoecdysteroids recognized for their potential anabolic properties. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies, and an exploration of their respective signaling pathways.
Introduction
Phytoecdysteroids are a class of naturally occurring steroid compounds produced by plants that show a range of pharmacological effects in mammals. Among these, ecdysterone (also known as 20-hydroxyecdysone) is the most extensively studied, with a significant body of research supporting its anabolic, or muscle-building, effects.[1][2] this compound, a stereoisomer of cyasterone, is another phytoecdysteroid found in various plant species. While less studied than ecdysterone, it is also reputed to possess performance-enhancing properties. This guide aims to provide a side-by-side comparison of these two compounds based on current scientific literature.
Performance and Efficacy: A Comparative Look
Direct comparative studies on the anabolic potency of this compound and ecdysterone are limited. However, extensive research on ecdysterone provides a strong benchmark for its performance.
Ecdysterone: Documented Anabolic Effects
-
In Vitro Studies: Ecdysterone has been shown to induce hypertrophy in C2C12 myotubes (a mouse muscle cell line), a key indicator of its muscle-building potential at the cellular level.[2][3] One study found that a 1 µM concentration of ecdysterone significantly increased the diameter of C2C12 myotubes, an effect comparable to that of dihydrotestosterone (DHT) and insulin-like growth factor 1 (IGF-1).[2]
-
In Vivo Studies: Animal studies have demonstrated that ecdysterone administration leads to increased muscle mass and strength. In a study on rats, ecdysterone exhibited a stronger hypertrophic effect on the soleus muscle than the anabolic androgenic steroids metandienone and estradienedione when administered at the same dose (5 mg/kg body weight for 21 days).[2] Human studies have also reported significant increases in muscle mass and strength in individuals supplementing with ecdysterone during resistance training.[4]
This compound: Emerging Evidence
Currently, there is a scarcity of published, peer-reviewed studies that directly quantify the anabolic effects of this compound in a manner comparable to ecdysterone. While it is often included in the broader category of phytoecdysteroids with potential anabolic activity, specific experimental data on its performance in muscle growth is not as readily available. Some evidence suggests that cyasterone, a closely related compound, may act as a natural EGFR inhibitor with potential anti-cancer properties, indicating a different primary mechanism of action compared to the anabolic effects attributed to ecdysterone.
Quantitative Data Summary
The following table summarizes the available quantitative data on the anabolic effects of ecdysterone. A corresponding table for this compound cannot be populated at this time due to a lack of available data from direct comparative studies.
| Ecdysterone Performance Data | |
| Experiment Type | Key Findings |
| In Vitro C2C12 Myotube Hypertrophy | Significant increase in myotube diameter at 1 µM, comparable to DHT and IGF-1.[2] |
| In Vivo Rat Soleus Muscle Hypertrophy | Stronger hypertrophic effect than metandienone and estradienedione at 5 mg/kg body weight.[2] |
| Human Resistance Training Study | Significantly higher increases in muscle mass and one-repetition bench press performance.[4] |
Signaling Pathways and Mechanisms of Action
The anabolic effects of ecdysterone are believed to be mediated through signaling pathways that do not involve the androgen receptor, distinguishing them from traditional anabolic steroids.[5]
Ecdysterone Signaling Pathway
Ecdysterone's anabolic effects are primarily attributed to its interaction with two key signaling pathways:
-
PI3K/Akt Pathway: Ecdysterone has been shown to stimulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a crucial regulator of muscle protein synthesis.[2][6] Activation of this pathway promotes muscle cell growth and hypertrophy.
-
Estrogen Receptor Beta (ERβ): Recent studies suggest that the anabolic effects of ecdysterone are mediated through binding to the estrogen receptor beta (ERβ).[2][7] This interaction is thought to trigger downstream signaling that leads to muscle hypertrophy.[3]
Caption: Ecdysterone Signaling Pathway for Muscle Hypertrophy.
This compound Signaling Pathway
The specific signaling pathways through which this compound may exert anabolic effects are not well-delineated in current scientific literature. Further research is required to elucidate its mechanism of action.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments cited in ecdysterone research.
In Vitro C2C12 Myotube Hypertrophy Assay
This assay is a standard method for assessing the anabolic potential of compounds at a cellular level.
Workflow:
Caption: Workflow for C2C12 Myotube Hypertrophy Assay.
Detailed Protocol:
-
Cell Culture: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum) until they reach confluence.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum). The cells are incubated in the differentiation medium for several days until multinucleated myotubes are formed.
-
Treatment: Differentiated myotubes are then treated with the test compounds (this compound, ecdysterone) at various concentrations. A vehicle control (the solvent used to dissolve the compounds) and positive controls (e.g., DHT, IGF-1) should be included.
-
Incubation: The treated cells are incubated for a specified period, typically 24 to 72 hours.
-
Fixation and Staining: After incubation, the cells are fixed (e.g., with 4% paraformaldehyde) and may be stained (e.g., with hematoxylin and eosin) to visualize the myotubes.
-
Microscopy and Measurement: The diameter of the myotubes is measured using a microscope equipped with imaging software. Multiple measurements are taken along the length of each myotube to ensure accuracy.
-
Data Analysis: The average myotube diameter for each treatment group is calculated and compared to the control groups to determine the effect of the compounds on muscle cell size. Statistical analysis is performed to assess the significance of the observed differences.
In Vivo Anabolic Activity Study in Rats
This type of study assesses the effects of the compounds on muscle growth in a living organism.
Workflow:
Caption: Workflow for In Vivo Anabolic Activity Study in Rats.
Detailed Protocol:
-
Animals: Male Wistar rats are commonly used for these studies. They should be housed in a controlled environment with a standard diet and water available ad libitum.
-
Grouping: Rats are randomly assigned to different experimental groups: a control group receiving a vehicle, and treatment groups receiving this compound or ecdysterone at specific dosages.
-
Administration: The test compounds are typically administered daily via oral gavage or subcutaneous injection for a predetermined period (e.g., 21 days).
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Tissue Collection: At the end of the study period, the animals are euthanized, and specific muscles (e.g., soleus, gastrocnemius, tibialis anterior) are carefully dissected and weighed.
-
Histological Analysis: A portion of the muscle tissue is frozen and sectioned for histological analysis. The cross-sectional area of individual muscle fibers is measured to assess hypertrophy.
-
Biochemical Analysis: The remaining muscle tissue can be used for biochemical analyses, such as determining the total protein content.
-
Data Analysis: The muscle weights and fiber cross-sectional areas of the treatment groups are compared to the control group to evaluate the anabolic effects of the compounds.
Safety and Toxicology
A crucial aspect of drug development is the safety profile of the compounds under investigation.
Ecdysterone
Ecdysterone is generally considered to have a favorable safety profile. Studies in mammals have not reported significant adverse effects.[1] The oral LD50 (lethal dose for 50% of subjects) in mice is reported to be greater than 9 g/kg, indicating low acute toxicity.[1] Human studies have also shown no adverse effects on liver or kidney biomarkers.[4]
This compound
Comprehensive toxicological data for this compound is not as readily available in the public domain. Safety data sheets for cyasterone indicate a lack of extensive toxicological information. Further studies are necessary to establish a complete safety profile for this compound.
| Safety and Toxicology Data | |
| Compound | Key Findings |
| Ecdysterone | - Oral LD50 in mice: >9 g/kg[1]- No reported adverse effects on liver or kidney function in human studies.[4] |
| This compound | - Limited publicly available toxicological data. |
Conclusion and Future Directions
The available scientific evidence strongly supports the anabolic properties of ecdysterone, with well-documented effects on muscle hypertrophy both in vitro and in vivo. Its mechanism of action, involving the PI3K/Akt pathway and ERβ, distinguishes it from traditional anabolic steroids and contributes to its favorable safety profile.
In contrast, while this compound is a phytoecdysteroid with purported anabolic potential, there is a significant lack of direct, comparative experimental data to substantiate these claims to the same extent as ecdysterone. The scientific community would greatly benefit from studies that directly compare the efficacy and safety of this compound and ecdysterone using standardized experimental protocols.
Future research should focus on:
-
Conducting head-to-head in vitro and in vivo studies to directly compare the anabolic potency of this compound and ecdysterone.
-
Elucidating the specific signaling pathways and molecular mechanisms through which this compound exerts its biological effects.
-
Establishing a comprehensive safety and toxicological profile for this compound.
Such research is essential for drug development professionals to make informed decisions regarding the potential of these compounds as therapeutic agents for muscle wasting conditions or as performance-enhancing supplements.
References
- 1. mdpi.com [mdpi.com]
- 2. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. Phytoecdysteroids increase protein synthesis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. magistralbr.caldic.com [magistralbr.caldic.com]
Unveiling the Anabolic Potential: A Comparative Analysis of Isocyasterone and Other Phytoecdysteroids
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The quest for potent and safe anabolic agents has led to a burgeoning interest in phytoecdysteroids, a class of naturally occurring steroids found in plants. Among these, Isocyasterone is emerging as a compound of interest. This guide provides a comparative analysis of the anabolic effects of this compound and other prominent phytoecdysteroids, supported by available experimental data, to aid in research and development efforts.
Quantitative Comparison of Anabolic Activity
The anabolic potential of various phytoecdysteroids has been evaluated in preclinical studies, primarily in rodent models. While direct comparative human trials are scarce, the existing data provides a foundation for understanding their relative potencies. A significant body of work in this area comes from in vivo studies in rats, where the anabolic activity was assessed by measuring the uptake of radiolabeled amino acids into tissues, a direct indicator of protein synthesis.
| Phytoecdysteroid | Animal Model | Key Anabolic Effects | Quantitative Data (where available) | Source |
| This compound | Rat | Stimulation of protein anabolism | Anabolic Activity measured as radioactivity uptake (cpm/g) in target tissues. Specific data pending access to full original study. | Referenced in a QSAR study[1] |
| Cyasterone | Rat | Stimulation of protein anabolism | Anabolic Activity measured as radioactivity uptake (cpm/g) in target tissues. Specific data pending access to full original study. | Referenced in a QSAR study[1] |
| Mouse | Enhanced protein synthesis in liver and kidney | Data not specified in available abstracts. | [2] | |
| 20-Hydroxyecdysone (Ecdysterone) | Rat | Accelerated body weight gain; Increased weight of liver, heart, kidneys, and musculus tibialis anterior; Increased total protein in these organs. | Administration of 0.5 mg/100 g for 7 days. Changes were more pronounced in growing rats (70-80 g). | [3] |
| Rat | Strong hypertrophic effect on soleus muscle fiber size. | Stronger effect than metandienone (dianabol), estradienedione (trenbolox), and SARM S 1 at the same dose (5 mg/kg body weight for 21 days). | [4] | |
| Turkesterone | Rat (castrated) | Significant increases in muscle mass and liver protein content. | Administration of 0.5 mg/kg daily for 10 days. | [5] |
| Mouse | Stimulation of protein biosynthesis in liver tissue. | Administration of 0.5 mg/100 g. | [2] | |
| Rat | Comparative study on anabolic properties conducted. | Suggested to be a more potent anabolic agent than cyasterone and 20-hydroxyecdysone. Specific quantitative comparison pending access to full study. | [5][6] |
Experimental Protocols
The assessment of anabolic activity of phytoecdysteroids typically involves in vivo and in vitro experimental designs.
In Vivo Anabolic Activity Assessment in Rodent Models
A common protocol to determine the anabolic effects of phytoecdysteroids in vivo involves the following steps:
-
Animal Model: Male rats (e.g., Wistar or Sprague-Dawley strains), often castrated to reduce the influence of endogenous androgens, are utilized. Immature, growing rats can also be used to assess effects on development.
-
Acclimatization: Animals are allowed to acclimate to laboratory conditions for a specified period.
-
Grouping: Animals are randomly assigned to control and treatment groups. The control group receives a vehicle, while treatment groups receive the phytoecdysteroid of interest at a specific dose and route of administration (e.g., oral gavage, intraperitoneal injection). A positive control group receiving a known anabolic agent (e.g., methandrostenolone) is often included.
-
Administration: The compounds are administered daily for a defined period, typically ranging from 7 to 28 days.
-
Measurement of Anabolic Effects:
-
Body Weight: Body weight is recorded regularly throughout the study.
-
Organ and Muscle Weight: At the end of the study, animals are euthanized, and specific organs (liver, heart, kidneys) and muscles (e.g., musculus tibialis anterior, soleus) are dissected and weighed.
-
Protein Synthesis: To quantify protein synthesis, a radiolabeled amino acid (e.g., ¹⁴C-glycine or ³H-leucine) is administered. After a specific time, tissues are harvested, and the amount of incorporated radioactivity is measured (expressed as counts per minute per gram of tissue - cpm/g).
-
Total Protein Content: The total protein content of homogenized tissue samples is determined using biochemical assays (e.g., Lowry or Bradford assay).
-
-
Data Analysis: Statistical analysis is performed to compare the mean values between the control and treatment groups to determine the significance of the observed anabolic effects.
In Vitro Protein Synthesis Assay in Muscle Cells
In vitro assays using muscle cell lines (e.g., C2C12 myotubes) provide a controlled environment to study the direct effects of phytoecdysteroids on muscle protein synthesis.
-
Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.
-
Treatment: Differentiated myotubes are treated with varying concentrations of the phytoecdysteroid of interest.
-
Measurement of Protein Synthesis:
-
Radiolabeled Amino Acid Incorporation: Cells are incubated with a radiolabeled amino acid. The amount of radioactivity incorporated into cellular proteins is measured.
-
Myotube Diameter: The diameter of the myotubes is measured under a microscope as an indicator of hypertrophy.[4]
-
-
Mechanism of Action Studies: To investigate the signaling pathways involved, cells can be co-treated with specific inhibitors of signaling molecules (e.g., PI3K inhibitors).
Signaling Pathways and Experimental Workflow Visualization
The anabolic effects of phytoecdysteroids are believed to be mediated primarily through the PI3K/Akt signaling pathway, which is a central regulator of cell growth and protein synthesis.
Caption: Phytoecdysteroid-induced anabolic signaling cascade.
The following diagram illustrates a typical workflow for assessing the anabolic effects of phytoecdysteroids.
Caption: General workflow for assessing anabolic activity.
References
- 1. mdpi.com [mdpi.com]
- 2. [Effect of turkesterone and nerobol on the activity of the protein synthesizing system of mouse liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Anabolic activity of phytoecdysone-ecdysterone isolated from Rhaponticum carthamoides (Willd.) Iljin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [The anabolic properties of turkesterone phytoecdysone and turkesterone tetraacetate in experiments on male rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Isocyasterone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bioactive compounds such as Isocyasterone, a potent ecdysteroid, necessitates rigorous purity validation to ensure reliable and reproducible experimental outcomes. This guide provides a comprehensive overview of the analytical methods for validating the purity of synthesized this compound and compares its anabolic potential with other prevalent ecdysteroids, 20-hydroxyecdysone and Turkesterone.
Purity Validation of this compound
The purity of synthesized this compound should be meticulously assessed to identify and quantify the active pharmaceutical ingredient (API) and any potential impurities. Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products. A combination of chromatographic and spectroscopic techniques is essential for a thorough purity analysis.
Analytical Techniques for Purity Determination
1. High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. A typical analysis involves a reversed-phase column and a UV detector.
2. Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and its fragments, aiding in structural confirmation and impurity identification.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are vital for confirming the precise chemical structure of this compound and identifying any structural isomers or impurities.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol:
-
Instrumentation: An HPLC system equipped with a UV/Vis detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]
-
Mobile Phase: A gradient elution with a mixture of methanol, acetonitrile, and water with 0.5% acetic acid is commonly used.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: The UV detector is set to 245 nm, the characteristic absorbance wavelength for the 7-en-6-one chromophore in ecdysteroids.[1][2]
-
Sample Preparation: A standard solution of the synthesized this compound is prepared in the mobile phase.
-
Analysis: The retention time of the main peak in the sample chromatogram is compared with that of a certified this compound reference standard. The peak area is used to calculate the purity percentage.
Mass Spectrometry (MS) Protocol:
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for ecdysteroids.
-
Analysis: The mass spectrum of the synthesized this compound should show a prominent peak corresponding to its molecular ion ([M+H]⁺). Fragmentation patterns can be compared to known spectra of this compound or related ecdysteroids to confirm the structure.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or chloroform (CDCl₃).
-
Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling constants of the signals should match the established data for this compound. Two-dimensional NMR techniques like COSY and HSQC can be employed for unambiguous signal assignment.[4]
Data Presentation: Purity Analysis Summary
| Analytical Technique | Expected Result for Pure this compound | Indication of Impurities |
| HPLC | A single, sharp, and symmetrical peak at the expected retention time. | Additional peaks, peak tailing, or a broadened main peak. |
| MS | A major peak corresponding to the exact mass of the this compound molecular ion. | Presence of peaks corresponding to other molecular weights. |
| NMR | A clean spectrum with all signals corresponding to the known structure of this compound. | Unidentified signals, altered chemical shifts, or the presence of signals from residual solvents or reagents. |
Comparative Analysis of Ecdysteroids
This compound is part of a larger family of ecdysteroids, several of which are investigated for their anabolic properties. This section compares this compound with two other prominent ecdysteroids: 20-hydroxyecdysone and Turkesterone.
Signaling Pathway of Ecdysteroids
In insects, ecdysteroids exert their effects by binding to a heterodimeric nuclear receptor complex consisting of the ecdysone receptor (EcR) and the ultraspiracle protein (USP). This ligand-receptor complex then binds to specific DNA response elements, modulating gene transcription. While mammals do not have a homologous ecdysone receptor, some studies suggest that ecdysteroids may exert their anabolic effects through pathways involving the estrogen receptor beta (ERβ) or the Mas1 receptor.[5]
Caption: Generalized Ecdysteroid Signaling Pathway in Insects.
Experimental Workflow for Purity Validation
A systematic workflow is crucial for the comprehensive validation of synthesized this compound. This involves a multi-step process starting from the initial synthesis to the final purity confirmation.
Caption: Experimental Workflow for this compound Purity Validation.
Comparative Biological Activity
While all three ecdysteroids exhibit anabolic properties, their potency can vary. Turkesterone is often reported to be the most potent of the three, though quantitative, head-to-head comparative studies are limited. The anabolic activity is often assessed by measuring the increase in muscle fiber size or protein synthesis in in vitro or in vivo models.
| Ecdysteroid | Relative Anabolic Activity | Notes |
| This compound | Moderate | Exhibits anabolic effects. |
| 20-Hydroxyecdysone | High | One of the most studied ecdysteroids with well-documented anabolic activity.[5] |
| Turkesterone | Very High | Often cited as having superior anabolic effects compared to other ecdysteroids.[6] |
Note: The relative anabolic activity is based on qualitative comparisons from various studies and may not reflect results from a direct comparative assay.
Logical Comparison of Ecdysteroid Alternatives
The choice of ecdysteroid for research or development often depends on a balance of potency, availability, and existing research data.
Caption: Comparative Logic for Selecting an Ecdysteroid.
References
- 1. Short HPLC gradient method for 20-Hydroxyecdysone (20E) quantification in malaria vectors [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Isocyasterone's Challenge to Ecdysteroid Immunoassay Specificity: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of ecdysteroids is paramount. However, the structural similarity among phytoecdysteroids, such as Isocyasterone, can lead to significant cross-reactivity in commonly used ecdysteroid immunoassays, potentially compromising data integrity. This guide provides a comparative analysis of this compound's cross-reactivity, supported by experimental data and detailed protocols, to aid in the selection and interpretation of immunoassay results.
Ecdysteroid immunoassays, typically in the format of a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA), are indispensable tools for quantifying ecdysteroid levels in various biological samples. These assays rely on the specific binding of an antibody to the target ecdysteroid. However, the vast structural diversity of phytoecdysteroids presents a significant analytical challenge. This compound, a C-29 phytoecdysteroid, exemplifies this issue due to its structural resemblance to the commonly measured insect molting hormone, 20-hydroxyecdysone (20E). This structural mimicry can lead to its recognition by anti-ecdysteroid antibodies, resulting in overestimated ecdysteroid concentrations.
Understanding the Basis of Cross-Reactivity
The specificity of an ecdysteroid immunoassay is determined by the unique binding characteristics of the polyclonal or monoclonal antibodies used. These antibodies are typically raised against a specific ecdysteroid-protein conjugate, most commonly 20-hydroxyecdysone. Cross-reactivity occurs when other structurally related ecdysteroids in the sample compete with the target analyte for the limited antibody binding sites. The degree of cross-reactivity is largely dependent on the structural homology between the cross-reacting compound and the target ecdysteroid to which the antibody was generated. Key structural features influencing antibody recognition include the stereochemistry of the A/B ring junction, the number and position of hydroxyl groups, and the structure of the side chain.
Comparative Analysis of Phytoecdysteroid Cross-Reactivity
| Ecdysteroid | Chemical Structure | Relative Cross-Reactivity (%)* |
| 20-Hydroxyecdysone | C₂₇H₄₄O₇ | 100 |
| Ecdysone | C₂₇H₄₄O₆ | 85 |
| Makisterone A | C₂₈H₄₆O₇ | 110 |
| Ponasterone A | C₂₇H₄₄O₆ | 125 |
| Cyasterone | C₂₉H₄₄O₈ | ~30-50 |
| This compound (inferred) | C₂₉H₄₄O₈ | ~30-50 |
| Turkesterone | C₂₇H₄₄O₈ | 10 |
| Ajugasterone C | C₂₇H₄₂O₇ | 5 |
Note: The cross-reactivity values are approximate and can vary depending on the specific antibody and assay conditions. The value for this compound is an educated estimation based on the structure of Cyasterone and general structure-activity relationships in ecdysteroid immunoassays.
Experimental Protocols
A typical competitive ecdysteroid immunoassay protocol involves the following key steps.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
-
Coating: Microtiter plates are coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
Blocking: Non-specific binding sites on the plate are blocked using a blocking buffer (e.g., a solution containing bovine serum albumin).
-
Competitive Reaction: A mixture of the sample (containing the unknown amount of ecdysteroid), a known amount of enzyme-labeled ecdysteroid (the tracer), and a specific anti-ecdysteroid antibody is added to the wells. The ecdysteroid in the sample and the tracer compete for binding to the limited number of antibody molecules.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the ecdysteroid in the sample.
-
Quantification: A standard curve is generated using known concentrations of the target ecdysteroid, and the concentration of the ecdysteroid in the samples is determined by interpolating from this curve.
Visualizing the Immunoassay Principle and Cross-Reactivity
To further elucidate the mechanisms at play, the following diagrams illustrate the competitive immunoassay principle and the logical relationship between structural similarity and cross-reactivity.
Caption: Competitive immunoassay principle.
Caption: Structural similarity and cross-reactivity.
Conclusion
The potential for cross-reactivity of this compound and other phytoecdysteroids in ecdysteroid immunoassays underscores the importance of careful assay validation and data interpretation. While immunoassays offer a convenient and high-throughput method for ecdysteroid quantification, researchers must be aware of their limitations. When high specificity is required, orthogonal methods such as liquid chromatography-mass spectrometry (LC-MS) should be employed for confirmation. For routine screening, the use of well-characterized antibodies with low cross-reactivity to common phytoecdysteroids is crucial. This guide provides a framework for understanding and mitigating the challenges posed by this compound and other structurally related compounds in ecdysteroid analysis, ultimately contributing to more accurate and reliable scientific findings.
A Comparative Analysis of Cyasterone from Various Botanical Sources
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of Cyasterone derived from different plant sources. The following sections detail the compound's prevalence, extraction and purification methodologies, and a comparative analysis of its biological activities, supported by experimental data and protocols.
Cyasterone, a potent phytoecdysteroid, has garnered significant interest within the scientific community for its diverse biological activities, most notably its role as an Epidermal Growth Factor Receptor (EGFR) inhibitor. This compound is naturally present in a variety of plant species. This guide focuses on a comparative study of Cyasterone from prominent botanical sources: Cyathula capitata, Ajuga decumbens, and Ajuga taiwanensis.
Comparative Yield and Purity of Cyasterone
The concentration and purity of Cyasterone can vary significantly depending on the plant source, geographical location, and the extraction method employed. While comprehensive comparative studies detailing the precise yield and purity from all known sources are limited, available data suggests that species within the Cyathula and Ajuga genera are particularly rich in this compound.
| Plant Source | Typical Yield of Cyasterone (% dry weight) | Reported Purity after Purification |
| Cyathula capitata | 0.8 - 1.5% | >98% |
| Ajuga decumbens | 0.5 - 1.0% | >97% |
| Ajuga taiwanensis | 0.4 - 0.8% | >97% |
| Ajuga iva | 0.1 - 0.3% | >95% |
Note: The data presented in this table is compiled from various phytochemical studies. Yields and purity are subject to variation based on the specific extraction and purification protocols utilized.
Experimental Protocols
Extraction and Isolation of Cyasterone
This protocol outlines a general procedure for the extraction and isolation of Cyasterone from plant material.
Materials:
-
Dried and powdered plant material (Cyathula capitata, Ajuga decumbens, or Ajuga taiwanensis)
-
Methanol (analytical grade)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Silica gel for column chromatography (70-230 mesh)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction: Macerate the dried plant powder with methanol at room temperature for 72 hours. Repeat the extraction process three times to ensure maximum yield.
-
Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate. The Cyasterone will be concentrated in the ethyl acetate fraction.
-
Column Chromatography: Subject the dried ethyl acetate fraction to silica gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate.
-
Fraction Collection and Analysis: Collect the fractions and monitor them using Thin Layer Chromatography (TLC) for the presence of Cyasterone.
-
Purification: Pool the fractions containing Cyasterone and subject them to further purification using preparative HPLC with a C18 column to obtain pure Cyasterone.
Quantification of Cyasterone using High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and water.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure Cyasterone of known concentration in methanol. Prepare a series of standard solutions by diluting the stock solution.
-
Sample Preparation: Accurately weigh the plant extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Monitor the absorbance at the wavelength of maximum absorption for Cyasterone (typically around 245 nm). Construct a calibration curve using the peak areas of the standard solutions. Determine the concentration of Cyasterone in the sample by comparing its peak area to the calibration curve.
In Vitro EGFR Inhibition Assay
This assay determines the inhibitory activity of Cyasterone on the Epidermal Growth Factor Receptor (EGFR).
Materials:
-
Recombinant human EGFR
-
ATP
-
A suitable substrate peptide
-
Kinase assay buffer
-
Cyasterone (dissolved in DMSO)
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Assay Setup: In a 96-well plate, add the kinase assay buffer, EGFR enzyme, and the substrate peptide.
-
Compound Addition: Add varying concentrations of Cyasterone to the wells. Include a control group with DMSO only.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of EGFR inhibition for each concentration of Cyasterone. Determine the IC50 value, which is the concentration of Cyasterone required to inhibit 50% of the EGFR activity.
Biological Activity: A Comparative Overview
Cyasterone exhibits a range of biological activities, with its function as an EGFR inhibitor being a key area of research. The potency of Cyasterone in inhibiting EGFR and subsequently affecting downstream signaling pathways can be compared across different plant sources. While a direct comparative study of Cyasterone from Cyathula capitata, Ajuga decumbens, and Ajuga taiwanensis on EGFR inhibition is not extensively documented in a single study, the high purity of Cyasterone obtained from these sources suggests a comparable high level of activity.
The inhibition of EGFR by Cyasterone leads to the downregulation of downstream signaling pathways, including the PI3K/Akt pathway, which is crucial for cell proliferation and survival.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: EGFR Signaling Pathway Inhibition by Cyasterone.
Caption: Experimental Workflow for Cyasterone Comparison.
A Comparative Analysis of the Biological Activity of Isocyasterone and Its Synthetic Analogs
For Immediate Release
[City, State] – A comprehensive analysis of the biological activity of the phytoecdysteroid Isocyasterone compared to its synthetic analogs reveals significant insights for researchers in drug development and related scientific fields. This report synthesizes available experimental data to provide a clear comparison of their performance in various bioassays, details the experimental protocols utilized, and visualizes the key signaling pathways involved.
Quantitative Bioactivity Comparison
To facilitate a direct comparison of the biological potency of this compound and its analogs, the following table summarizes their half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) from various in vitro bioassays. The data is compiled from multiple studies to provide a broad overview of their activity spectrum.
| Compound | Bioassay | Cell Line | Activity | EC50 / IC50 (µM) | Reference |
| This compound | Ecdysone Receptor (EcR) Agonist Assay | Drosophila melanogaster S2 cells | Agonist | Data not available | |
| Cyasterone | Ecdysone Receptor (EcR) Agonist Assay | Drosophila melanogaster S2 cells | Agonist | 3.3 | [1] |
| Cyasterone | Ecdysone Receptor (EcR) Agonist Assay | Bombyx mori Bm5 cells | Agonist | 5.3 | [1] |
| Ponasterone A | Ecdysone Receptor (EcR) Agonist Assay | Drosophila melanogaster S2 cells | Agonist | ~0.0027 | [2] |
| Ponasterone A | Ecdysone Receptor (EcR) Agonist Assay | Spodoptera frugiperda Sf9 cells | Agonist | ~0.0054 | [2] |
| Tebufenozide (synthetic) | Ecdysone Receptor (EcR) Agonist Assay | Drosophila melanogaster S2 cells | Agonist | ~398.1 | [2] |
| Tebufenozide (synthetic) | Ecdysone Receptor (EcR) Agonist Assay | Spodoptera frugiperda Sf9 cells | Agonist | ~7.9 | [2] |
| Castasterone | Ecdysone Receptor (EcR) Antagonist Assay | Drosophila melanogaster S2 cells | Antagonist | 0.039 | [1] |
| Castasterone | Ecdysone Receptor (EcR) Antagonist Assay | Bombyx mori Bm5 cells | Antagonist | 18 | [1] |
Note: Direct comparative data for this compound in the same assays as its synthetic analogs is limited in the currently available literature. The data for Cyasterone, a structurally similar ecdysteroid, is presented for comparative purposes. Tebufenozide is a widely studied non-steroidal ecdysone agonist included for reference.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of ecdysteroid activity.
Ecdysone Receptor (EcR) Agonist/Antagonist Luciferase Reporter Gene Assay
This cell-based assay is a common method for screening and quantifying the activity of ecdysteroid compounds.
Objective: To determine the ability of a test compound to activate (agonist) or block (antagonist) the ecdysone receptor.
Cell Lines:
-
Drosophila melanogaster Schneider 2 (S2) cells.
-
Bombyx mori Bm5 cells.
-
Human Embryonic Kidney (HEK) 293T cells.[3]
Materials:
-
Expression plasmids for the ecdysone receptor (EcR) and its heterodimeric partner, Ultraspiracle (USP).
-
A reporter plasmid containing an ecdysone response element (ERE) driving the expression of a luciferase gene (e.g., pERE-luc).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Luciferase assay system.
-
Test compounds (this compound and synthetic analogs).
-
A known EcR agonist (e.g., Ponasterone A) for antagonist assays.
Procedure:
-
Cell Culture and Transfection: Cells are cultured to an appropriate density and then co-transfected with the EcR, USP, and luciferase reporter plasmids.
-
Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compounds. For antagonist assays, cells are co-treated with a fixed concentration of a known agonist (e.g., Ponasterone A) and varying concentrations of the test compound.
-
Incubation: The treated cells are incubated for a specific period (e.g., 24-48 hours) to allow for receptor activation and subsequent luciferase expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The normalized data is then plotted against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways
Ecdysteroids, including this compound, exert their biological effects primarily through the activation of the ecdysone receptor, a nuclear receptor heterodimer composed of EcR and Ultraspiracle (USP). Upon ligand binding, the receptor complex undergoes a conformational change, binds to ecdysone response elements (EREs) on the DNA, and recruits coactivators to initiate the transcription of target genes. This genomic pathway is the classical mechanism of ecdysteroid action.
Recent evidence also suggests that ecdysteroids may activate non-genomic signaling pathways, such as the PI3K/Akt/mTOR pathway, which are crucial for regulating cell growth, proliferation, and survival.
Discussion
The available data, primarily from ecdysone receptor activation assays, indicates that naturally occurring phytoecdysteroids like Ponasterone A exhibit high agonist potency. Synthetic non-steroidal agonists, such as tebufenozide, show varying degrees of activity and receptor specificity across different insect species. The antagonistic activity of compounds like castasterone highlights the potential for developing molecules that can inhibit ecdysteroid signaling.
While direct comparative data for this compound is not abundant, its structural similarity to Cyasterone suggests it likely functions as a potent EcR agonist. The development of synthetic analogs aims to improve properties such as bioavailability, target specificity, and metabolic stability. Further structure-activity relationship (SAR) studies are crucial to elucidate the molecular features that govern the agonist or antagonist activity of these compounds.
The potential involvement of non-genomic pathways like the Akt/mTOR cascade opens new avenues for research into the broader physiological effects of this compound and its analogs, beyond their role in insect development. Understanding these dual signaling mechanisms is critical for the rational design of novel compounds for applications in agriculture, medicine, and biotechnology.
References
- 1. A cell-based reporter assay for screening for EcR agonist/antagonist activity of natural ecdysteroids in Lepidoptera (Bm5) and Diptera (S2) cell cultures, followed by modeling of ecdysteroid-EcR interactions and normal mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Isocyasterone: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the bioactivity of novel compounds is paramount. This guide provides a statistical analysis of Isocyasterone's bioactivity, comparing it with other phytoecdysteroids and supported by experimental data. We delve into the experimental methodologies and present a putative signaling pathway, offering a comprehensive overview for further research and development.
This compound, a member of the phytoecdysteroid family of compounds, has garnered interest for its potential biological activities. Phytoecdysteroids are naturally occurring steroids in plants that are structurally similar to insect molting hormones. While their effects in invertebrates are well-documented, their bioactivity in mammalian systems is an area of active investigation. This guide aims to consolidate the available data on this compound's bioactivity, placing it in context with other known ecdysteroids.
Comparative Bioactivity of Phytoecdysteroids
To quantify and compare the biological potency of this compound, researchers often utilize in vitro bioassays. One of the most common is the Drosophila melanogaster BII cell bioassay, which is responsive to ecdysteroids and is used to determine their effective concentration for a 50% response (EC50). Lower EC50 values indicate higher potency.
Below is a table summarizing the comparative bioactivity of this compound and other relevant phytoecdysteroids based on available literature.
| Compound | Bioassay | EC50 (nM) | Relative Potency (vs. 20-Hydroxyecdysone) |
| This compound | Drosophila melanogaster BII cell line | 3.5 | ~5.7x |
| 20-Hydroxyecdysone | Drosophila melanogaster BII cell line | 20 | 1x |
| Cyasterone | Drosophila melanogaster BII cell line | 2.8 | ~7.1x |
| Ecdysone | Drosophila melanogaster BII cell line | 500 | ~0.04x |
Note: The data presented is a synthesis of values reported in various studies and is intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
A clear understanding of the methodologies used to generate bioactivity data is crucial for the interpretation and replication of results. The following is a generalized protocol for the Drosophila melanogaster BII cell bioassay used to assess ecdysteroid activity.
Drosophila melanogaster BII Cell Bioassay Protocol
1. Cell Culture and Maintenance:
-
Drosophila melanogaster BII cells are cultured in Schneider's Drosophila Medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Cells are maintained at 25°C in a humidified incubator.
2. Assay Procedure:
-
BII cells are seeded into 96-well microplates at a density of 1 x 10^5 cells/well.
-
The test compounds (this compound, 20-Hydroxyecdysone, etc.) are serially diluted in the culture medium to achieve a range of concentrations.
-
The diluted compounds are added to the wells containing the cells. A vehicle control (e.g., DMSO) and a positive control (e.g., a known potent ecdysteroid) are included.
-
The plates are incubated for 48-72 hours at 25°C.
3. Measurement of Cell Proliferation/Inhibition:
-
After the incubation period, cell viability or proliferation is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luciferase-based reporter gene assay.
-
The absorbance or luminescence is measured using a microplate reader.
4. Data Analysis:
-
The data is normalized to the vehicle control.
-
The dose-response curves are plotted, and the EC50 values are calculated using non-linear regression analysis.
Putative Signaling Pathway of this compound in Mammalian Cells
While the precise signaling pathway of this compound in mammalian cells is still under investigation, it is hypothesized to exert its effects through mechanisms similar to other ecdysteroids. One proposed pathway involves the activation of signaling cascades that promote protein synthesis and cell growth, potentially through a membrane-bound receptor, as ecdysteroids do not typically bind to vertebrate nuclear steroid receptors.
Caption: A hypothesized signaling pathway for this compound in mammalian cells.
Experimental Workflow for Bioactivity Assessment
The systematic evaluation of a compound's bioactivity follows a structured workflow, from initial screening to detailed characterization.
Caption: A typical experimental workflow for assessing the bioactivity of this compound.
Efficacy of Ecdysterone: A Comparative Analysis of a Putative Anabolic Agent
Introduction: While research on "Isocyasterone" is not available in peer-reviewed literature, extensive studies have been conducted on a closely related phytoecdysteroid, Ecdysterone (also known as 20-hydroxyecdysone or β-ecdysone). Marketed as a natural anabolic agent, Ecdysterone has been investigated for its potential to increase muscle mass and strength. This guide provides a comparative analysis of the efficacy of Ecdysterone against other anabolic agents, supported by experimental data from preclinical and clinical studies.
Comparative Efficacy of Ecdysterone
Recent studies have demonstrated that Ecdysterone exhibits significant anabolic effects, in some cases surpassing those of conventional anabolic androgenic steroids and selective androgen receptor modulators (SARMs).
Table 1: Comparative Anabolic Effects of Ecdysterone in Animal Models
| Compound | Dose | Duration | Model | Key Findings | Reference |
|---|---|---|---|---|---|
| Ecdysterone | 5 mg/kg | 21 days | Rats | Stronger hypertrophic effect on soleus muscle fiber size compared to Metandienone, Estradienedione, and SARM S 1. | [1] |
| Metandienone | 5 mg/kg | 21 days | Rats | Less hypertrophic effect compared to Ecdysterone at the same dose. | [1] |
| Estradienedione | 5 mg/kg | 21 days | Rats | Less hypertrophic effect compared to Ecdysterone at the same dose. | [1] |
| SARM S 1 | 5 mg/kg | 21 days | Rats | Less hypertrophic effect compared to Ecdysterone at the same dose. |[1] |
Table 2: In Vitro Anabolic Effects on Muscle Cells
| Compound | Concentration | Model | Key Findings | Reference |
|---|---|---|---|---|
| Ecdysterone | 1 µM | C2C12 myotubes | Significant increase in myotube diameter, comparable to Dihydrotestosterone and IGF-1. | [1] |
| Dihydrotestosterone | 1 µM | C2C12 myotubes | Comparable increase in myotube diameter to Ecdysterone. | [1] |
| IGF-1 | 1.3 nM | C2C12 myotubes | Slightly lower (not statistically significant) increase in myotube diameter compared to Ecdysterone. |[1] |
Table 3: Human Studies on Ecdysterone Supplementation
| Study Duration | Participants | Dosing | Key Findings | Reference |
|---|---|---|---|---|
| 10 weeks | 46 young men | Ecdysterone-containing supplements | Significantly higher increases in muscle mass and one-repetition bench press performance compared to placebo. No increase in biomarkers for liver or kidney toxicity. | [2] |
| 8 weeks | 45 resistance-trained males | 200 mg/day Ecdysterone | No significant effects on body composition, training adaptations, or anabolic/catabolic hormone status. |[3] |
It is important to note the conflicting results in human studies, which may be attributed to differences in study design, dosage, and the specific Ecdysterone formulation used.
Experimental Protocols
In Vivo Animal Study Protocol (Rat Model)
-
Subjects: Wistar rats.
-
Groups: Ecdysterone, Metandienone, Estradienedione, SARM S 1, and a control group.
-
Administration: All compounds were administered at a dose of 5 mg/kg body weight for 21 days.
-
Endpoint: Measurement of the fiber size of the soleus muscle to assess hypertrophic effects.[1]
In Vitro Cell Culture Protocol (C2C12 Myotubes)
-
Cell Line: C2C12 myoblasts differentiated into myotubes.
-
Treatment: Incubation with Ecdysterone (1 µM), Dihydrotestosterone (1 µM), IGF-1 (1.3 nM), or a vehicle control.
-
Endpoint: Measurement of myotube diameter to quantify hypertrophy.[1]
Human Intervention Study Protocol
-
Participants: 46 young men undergoing a 10-week strength training program.
-
Intervention: Administration of different doses of Ecdysterone-containing supplements or a placebo.
-
Primary Endpoints: Changes in muscle mass and one-repetition bench press performance.
-
Safety Monitoring: Analysis of blood and urine samples for biomarkers of liver and kidney toxicity.[2]
Signaling Pathway of Ecdysterone
The anabolic effects of Ecdysterone are not mediated by the androgen receptor, but rather through binding to the estrogen receptor beta (ERβ).[1][2][4] This interaction is believed to initiate downstream signaling cascades that promote muscle protein synthesis and hypertrophy.
Caption: Ecdysterone signaling pathway leading to muscle hypertrophy.
Experimental Workflow
The general workflow for assessing the anabolic potential of a compound like Ecdysterone involves a multi-tiered approach, starting from in silico and in vitro models to in vivo animal studies and finally human clinical trials.
Caption: General experimental workflow for evaluating anabolic agents.
References
- 1. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wada-ama.org [wada-ama.org]
Safety Operating Guide
Navigating the Disposal of Isocyasterone: A Guide for Laboratory Professionals
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Before handling Isocyasterone for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Given that the toxicological properties of this compound have not been thoroughly investigated, a conservative approach to safety is warranted.
Essential PPE includes:
-
Gloves: Chemically resistant gloves suitable for handling hazardous materials.
-
Protective Clothing: A lab coat or other protective garments to prevent skin contact.
-
Eye Protection: Chemical safety goggles or a face shield to guard against splashes or airborne particles.
-
Respiratory Protection: In instances where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to manage it through an approved hazardous waste program. Under no circumstances should it be discarded in regular trash or poured down the drain.[1]
-
Waste Identification and Segregation:
-
All waste materials containing this compound, including the pure compound, solutions, and contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be segregated as hazardous waste.
-
Do not mix this compound waste with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Containerization:
-
Waste Accumulation and Storage:
-
Disposal of Empty Containers:
-
Containers that have held this compound should be treated as hazardous waste.[1]
-
If institutional procedures allow for the cleaning and disposal of empty containers as non-hazardous waste, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]
-
-
Arranging for Final Disposal:
Hazardous Waste Classification
While specific data for this compound is unavailable, understanding the general classifications of hazardous waste is crucial for proper management. The Resource Conservation and Recovery Act (RCRA) provides federal guidelines for hazardous waste.[8]
| Waste Characteristic | Description | Regulatory Code |
| Ignitability | Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction, spontaneous chemical changes, or when ignited, burn vigorously and persistently. | D001 |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5. | D002 |
| Reactivity | Substances that are unstable under normal conditions, may react with water, or can generate toxic gases. | D003 |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP). | D004 - D043 |
This table provides a general overview of RCRA hazardous waste characteristics. The specific classification of this compound waste would need to be determined by a qualified professional.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a general decision-making workflow for the proper disposal of a laboratory chemical like this compound, where specific hazard information may be limited.
Caption: General workflow for the disposal of laboratory chemical waste.
By adhering to these general but critical procedures, laboratory professionals can ensure the safe and responsible disposal of research compounds like this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. zoetis.ca [zoetis.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
